(3S)-3-amino-4-phenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBLKINTLPEGH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375819 | |
| Record name | (S)-3-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26250-87-3 | |
| Record name | (S)-3-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activity of L-beta-Homophenylalanine: A Technical Guide for Drug Discovery
Introduction: Beyond a Simple Building Block
L-beta-Homophenylalanine, a non-proteinogenic β-amino acid, has emerged from the realm of chemical curiosities to become a cornerstone in the design of potent and selective therapeutic agents. Its structural distinction from its α-amino acid counterpart, L-phenylalanine—an additional methylene group in its backbone—confers unique conformational properties and metabolic stability to peptides and small molecules that incorporate this moiety. This guide provides an in-depth exploration of the biological activities of L-beta-homophenylalanine, with a particular focus on its pivotal role in the development of enzyme inhibitors for cardiovascular and metabolic diseases. For researchers and drug development professionals, understanding the nuances of L-beta-homophenylalanine's synthesis, biological targets, and structure-activity relationships is paramount to leveraging its full therapeutic potential.
I. Synthetic Strategies for L-beta-Homophenylalanine Access
The therapeutic application of L-beta-homophenylalanine is contingent on efficient and stereoselective synthetic methodologies. Both chemical and enzymatic routes have been established, each with distinct advantages.
A. Chemical Synthesis
Chemical synthesis offers versatility in introducing a wide array of functional groups. Common strategies include the Arndt-Eistert homologation of L-phenylalanine, Mannich-type reactions, and conjugate additions to unsaturated precursors[1]. The Fmoc-protected form of L-beta-homophenylalanine is a key intermediate for solid-phase peptide synthesis (SPPS), enabling its incorporation into peptide chains to enhance biological activity and stability[2][3]. Similarly, Boc-protected L-beta-homophenylalanine is utilized in various synthetic applications in medicinal chemistry[4][5].
B. Enzymatic Synthesis: A Greener Approach
Biocatalytic methods for producing L-homophenylalanine are gaining traction due to their high enantioselectivity and milder reaction conditions[6]. These processes often employ enzymes such as transaminases, dehydrogenases, hydantoinases, and decarboxylases[7]. An efficient enzymatic-chemical cascade has been developed for the production of L-HPA from simple starting materials like benzaldehyde and pyruvate, highlighting the cost-effectiveness of this approach[8].
II. Primary Biological Target: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The most significant and well-documented biological activity of L-beta-homophenylalanine derivatives is the potent and selective inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release, making it a key target for the treatment of type 2 diabetes.
A. Mechanism of DPP-IV Inhibition and Signaling Cascade
DPP-IV inhibitors containing the L-beta-homophenylalanine scaffold function by binding to the active site of the DPP-IV enzyme, preventing the degradation of GLP-1[6]. The prolonged activity of GLP-1 leads to a cascade of downstream effects that contribute to improved glycemic control.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Non-Canonical Amino Acid: A Technical Guide to the Discovery and Synthetic Evolution of β-Homophenylalanine
Abstract
This in-depth technical guide charts the scientific journey of β-homophenylalanine, a non-canonical β-amino acid that has emerged as a pivotal building block in modern medicinal chemistry. We will traverse its historical synthetic roots, from classical homologation strategies to the advent of sophisticated stereoselective and biocatalytic methodologies. The guide will provide a detailed examination of key synthetic protocols, offering insights into the causal factors influencing experimental design and outcomes. Furthermore, we will explore the profound impact of β-homophenylalanine on drug development, with a particular focus on its integral role in the structure of blockbuster pharmaceuticals such as the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, synthesis, and application of this critical chiral synthon.
Introduction: The Structural and Pharmacological Significance of β-Amino Acids
β-Amino acids, structural isomers of their proteinogenic α-counterparts, are characterized by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle architectural shift imparts profound changes in their conformational preferences and biological properties. Peptides incorporating β-amino acids often exhibit enhanced stability towards enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics.[1] The unique folding patterns of β-peptides can lead to well-defined secondary structures, enabling the mimicry of α-peptide and protein domains while offering a distinct scaffold for molecular recognition.[2]
β-Homophenylalanine, or 3-amino-4-phenylbutanoic acid, stands as a prominent example of a β-amino acid that has transitioned from a laboratory curiosity to a cornerstone of pharmaceutical synthesis. Its structure, featuring a phenyl group appended to the β-carbon, provides a key hydrophobic pharmacophore. This guide will illuminate the path of its discovery and the evolution of its synthesis, underscoring its indispensable role in contemporary drug design.
Historical Perspectives: Early Synthetic Endeavors
While a definitive "discovery" paper pinpointing the first synthesis of β-homophenylalanine is elusive in historical records, its conceptualization is intrinsically linked to the broader exploration of β-amino acids. Early synthetic approaches were often extensions of established methods for amino acid homologation.
The Rodionow-Johnson Reaction: A Classical Approach
One of the earliest methods for the synthesis of β-amino acids is the Rodionow-Johnson reaction.[3] This one-pot condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent provides a direct route to β-amino acids. For the synthesis of β-phenylalanine derivatives, benzaldehyde serves as the aldehyde component.[3] While specific historical applications to β-homophenylalanine are not well-documented, the general applicability of this reaction suggests it as a plausible early route.
Conceptual Workflow: Rodionow-Johnson Reaction
Caption: Conceptual workflow of the Rodionow-Johnson reaction for β-amino acid synthesis.
However, the Rodionow-Johnson reaction often suffers from moderate yields and the formation of byproducts, and critically, it produces a racemic mixture, necessitating challenging resolution steps to isolate the desired enantiomer for pharmaceutical applications.
The Arndt-Eistert Homologation: A Step-wise Chain Extension
The Arndt-Eistert reaction provides a more controlled, albeit multi-step, approach to the synthesis of β-amino acids from their α-amino acid precursors.[4][5] This method involves the conversion of an α-amino acid, such as phenylalanine, into its next higher homolog, β-homophenylalanine. The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to a ketene, which is then trapped by a nucleophile.[6] A significant advantage of this method is the retention of stereochemistry at the α-carbon of the starting amino acid.[5]
Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-phenylalanine
-
Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (1.0 equiv) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a solution of diazomethane (2.5 equiv) in diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wolff Rearrangement: To the solution of the diazoketone at 0 °C, add a solution of silver benzoate (0.1 equiv) in triethylamine (1.0 equiv). Stir the mixture at room temperature for 4 hours.
-
Hydrolysis: Add water to the reaction mixture and stir for an additional 1 hour. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-β-homophenylalanine.
Workflow: Arndt-Eistert Homologation
Caption: Key steps in the Arndt-Eistert homologation for β-homophenylalanine synthesis.
The Modern Era of Synthesis: Precision and Efficiency
The demand for enantiomerically pure β-homophenylalanine, driven by the pharmaceutical industry, spurred the development of highly stereoselective and efficient synthetic methodologies. These modern approaches can be broadly categorized into chemical and biocatalytic methods.
Asymmetric Chemical Synthesis: The Power of Chiral Auxiliaries
Chiral auxiliaries have been instrumental in the asymmetric synthesis of β-amino acids. The Evans asymmetric alkylation, utilizing chiral oxazolidinone auxiliaries, is a powerful and reliable method for establishing stereocenters.[7][8]
Experimental Protocol: Asymmetric Synthesis of (S)-β-Homophenylalanine via Evans Auxiliary
-
Acylation of Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv). After 15 minutes, add a solution of bromoacetyl bromide (1.1 equiv) in THF. Stir at -78 °C for 1 hour and then warm to room temperature.
-
Enolate Formation and Alkylation: Cool the solution of the N-acyloxazolidinone to -78 °C and add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv). After 30 minutes, add benzyl bromide (1.2 equiv). Stir at -78 °C for 4 hours.
-
Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. After purification, cleave the auxiliary by treatment with lithium hydroxide in a mixture of THF and water.
-
Work-up and Isolation: Acidify the aqueous layer and extract with ethyl acetate. The combined organic layers are dried and concentrated to afford (S)-3-amino-4-phenylbutanoic acid.
Workflow: Evans Asymmetric Synthesis
Caption: General workflow for the asymmetric synthesis of β-homophenylalanine using an Evans chiral auxiliary.
Chemoenzymatic and Biocatalytic Synthesis: The Green Chemistry Approach
In recent years, enzymatic and chemoenzymatic methods have gained prominence for the synthesis of chiral amino acids due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[8] Transaminases, in particular, have been successfully employed for the asymmetric synthesis of L-homophenylalanine from the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid.
Experimental Protocol: Biocatalytic Synthesis of L-Homophenylalanine using a Transaminase
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve 2-oxo-4-phenylbutanoic acid (substrate), an amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) (cofactor).
-
Enzymatic Conversion: Add a transaminase enzyme (e.g., from Vibrio fluvialis) to the reaction mixture. Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring and Work-up: Monitor the progress of the reaction by HPLC. Once the reaction is complete, terminate it by adding acid. The product, L-homophenylalanine, can be isolated and purified by ion-exchange chromatography.
Quantitative Data: Comparison of Synthetic Routes
| Synthetic Route | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Rodionow-Johnson | 30-50% | Racemic | One-pot reaction | Low yield, racemic product, byproducts |
| Arndt-Eistert | 60-80% | >98% | High stereoretention | Use of hazardous diazomethane |
| Evans Auxiliary | 70-90% | >99% | High diastereoselectivity, reliable | Multi-step, requires stoichiometric chiral auxiliary |
| Biocatalytic (Transaminase) | >95% | >99% | High enantioselectivity, mild conditions | Requires specific enzyme and cofactor |
β-Homophenylalanine in Drug Development: A Case Study of Ramipril
The most prominent application of β-homophenylalanine is in the synthesis of the ACE inhibitor Ramipril, a widely prescribed medication for hypertension and heart failure. The (S,S,S)-stereoisomer of Ramipril is the active pharmaceutical ingredient, and the synthesis of its precursors relies on enantiomerically pure building blocks, including a derivative of L-homophenylalanine.
The incorporation of the β-homophenylalanine scaffold in Ramipril is a deliberate design choice. The extended backbone, compared to an α-amino acid, allows for optimal positioning of the key pharmacophoric groups within the active site of the angiotensin-converting enzyme. This leads to potent and selective inhibition. Furthermore, the inherent resistance of β-amino acid-containing peptides to proteolysis contributes to the drug's favorable pharmacokinetic profile and prolonged duration of action.[2]
Synthetic Scheme: Ramipril Synthesis from a β-Homophenylalanine Derivative
Caption: A simplified schematic for the synthesis of Ramipril highlighting the incorporation of the β-homophenylalanine moiety.
Conclusion and Future Outlook
The journey of β-homophenylalanine from a structural variant of a natural amino acid to a critical component of life-saving medications exemplifies the power of synthetic chemistry in advancing medicine. The evolution of its synthesis, from classical methods to highly sophisticated asymmetric and biocatalytic routes, reflects the broader trends in organic chemistry towards greater precision, efficiency, and sustainability.
Looking ahead, the demand for enantiomerically pure β-amino acids, including β-homophenylalanine and its derivatives, is poised to grow. Their unique structural and biological properties will continue to inspire the design of novel therapeutics, from peptidomimetics to small molecule inhibitors. The ongoing development of novel catalytic systems, both chemical and biological, will undoubtedly lead to even more efficient and scalable syntheses, further solidifying the legacy of β-homophenylalanine in the annals of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Characteristics of (3S)-3-amino-4-phenylbutanoic Acid
Abstract
(3S)-3-amino-4-phenylbutanoic acid, also known as L-β-Homophenylalanine, is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its structural similarity to neurotransmitters and its utility as a versatile building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) necessitate a thorough understanding of its physicochemical properties.[1][2][3] This technical guide provides a detailed examination of the core characteristics of this compound, offering field-proven insights and robust analytical protocols tailored for researchers, scientists, and drug development professionals. We delve into its molecular identity, core physical properties, and the spectroscopic and chromatographic techniques essential for its characterization, purity assessment, and quality control.
Molecular Identity and Nomenclature
A precise understanding of a molecule begins with its unambiguous identification. This compound is a non-proteinogenic amino acid characterized by an amine group on the beta-carbon relative to the carboxyl group, and a benzyl substituent at the same position, with a specific (S)-stereochemistry. This structure is functionally related to γ-aminobutyric acid (GABA), and its derivatives are explored for their potential pharmacological activities.[1][2]
1.1. Chemical Structure
1.2. Key Identifiers
The fundamental identifiers for this compound are summarized below. Consistency in referencing these identifiers is crucial for accurate literature searching and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 26250-87-3 | --INVALID-LINK--[4][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK--[1][4][6] |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK--[1][7] |
| Exact Mass | 179.094635 u | --INVALID-LINK--[1][4] |
| Common Synonyms | (S)-3-Amino-4-phenylbutyric acid, L-β-Homophenylalanine | --INVALID-LINK--[1] |
Core Physicochemical Properties
The physical properties of an API or intermediate dictate its behavior during synthesis, purification, formulation, and ultimately, its bioavailability.
2.1. Quantitative Physical Data
The following table summarizes key physical constants. It is critical to note that some experimental values are reported for the racemic mixture or related isomers, highlighting the importance of empirical verification for the specific (3S)-enantiomer.
| Property | Value | Notes and Rationale |
| Appearance | White crystalline powder or needles.[8] | The crystalline nature is indicative of a well-ordered solid state, which is important for stability and handling. |
| Melting Point | 270-275 °C (decomposes) | This value is reported for the racemic 3-amino-4-phenylbutanoic acid.[6][8] High melting points in amino acids are typical due to strong intermolecular hydrogen bonding in the zwitterionic state. The decomposition indicates thermal instability at the melting point. |
| Boiling Point | 329.5 ± 30.0 °C at 760 mmHg | This is a predicted value.[4][6][8] Experimental determination is often impractical as the compound would likely decompose before boiling at atmospheric pressure. |
| Density | 1.2 ± 0.1 g/cm³ | A standard physical parameter useful for process calculations and solvent selection.[4][6] |
| Water Solubility | 0.1 M at 20 °C (clear, colorless solution) | Reported for the general 3-amino-4-phenylbutanoic acid.[6][8] This moderate solubility is governed by the hydrophilic amino and carboxyl groups and the hydrophobic phenyl ring. pH will significantly impact solubility. |
| pKa | ~2.2 (Carboxylic Acid), ~9.8 (Ammonium) | The pKa of 2.2 is reported for the general compound.[8] The ammonium pKa is a predicted value for a structurally similar compound. These values are critical for designing extraction, chromatography, and formulation protocols, as they define the charge state of the molecule at a given pH. |
Spectroscopic Characterization Protocols
Spectroscopic analysis provides an unassailable fingerprint of the molecule, confirming its identity, structure, and purity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.
-
Expertise & Rationale: ¹H NMR confirms the proton framework, while ¹³C NMR verifies the carbon skeleton. For a chiral molecule like this, diastereotopic protons in the two CH₂ groups may exhibit complex splitting patterns, providing rich structural information.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids to exchange the labile NH and OH protons, simplifying the spectrum.
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP for aqueous samples) for accurate chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer (≥400 MHz recommended for better resolution).
-
Data Interpretation (Expected Signals):
-
¹H NMR: Aromatic protons (~7.2-7.4 ppm), benzylic CH₂ (~2.8-3.0 ppm), chiral CH (~3.5-3.7 ppm), and the CH₂ adjacent to the carboxyl group (~2.4-2.6 ppm).
-
¹³C NMR: Carboxyl carbon (~175 ppm), aromatic carbons (~126-140 ppm), benzylic carbon (~40-45 ppm), chiral carbon (~50-55 ppm), and the aliphatic CH₂ carbon (~35-40 ppm).
-
3.2. Mass Spectrometry (MS)
MS is indispensable for confirming molecular weight and formula.
-
Expertise & Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, minimizing fragmentation and providing a clear molecular ion peak. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like water:acetonitrile with 0.1% formic acid.
-
Ionization Mode: Analyze in both positive ([M+H]⁺, expected m/z ≈ 180.10) and negative ([M-H]⁻, expected m/z ≈ 178.09) ESI modes to maximize the chances of observing a strong molecular ion.[1]
-
Analysis: Inject the sample into an LC-MS system. The liquid chromatography step can resolve the analyte from impurities before it enters the mass spectrometer.
-
Data Verification: Compare the observed exact mass from HRMS with the theoretical exact mass (179.094635) to confirm the elemental formula C₁₀H₁₃NO₂.[4]
3.3. Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of key functional groups.
-
Expertise & Rationale: The presence and positions of characteristic absorption bands for the amino, carboxyl, and aromatic groups confirm the compound's core structure. In the solid state, the zwitterionic form will dominate, altering the expected frequencies.
Expected Characteristic Absorption Bands:
| Functional Group | Zwitterionic Form Absorption (cm⁻¹) | Interpretation |
|---|---|---|
| N-H Stretch (NH₃⁺) | 3200-2800 (broad) | Characteristic of the ammonium salt. |
| C=O Stretch (COO⁻) | ~1600-1550 (strong, asymmetric) | Indicates the deprotonated carboxylate anion. |
| N-H Bend (NH₃⁺) | ~1550-1480 | Confirms the presence of the ammonium group. |
| Aromatic C-H Stretch | ~3100-3000 | Confirms the phenyl ring. |
| Aromatic C=C Bends | ~1600, ~1475 | Fingerprint region for the benzene ring. |
Chromatographic Purity and Chiral Analysis
Chromatography is the definitive tool for assessing both chemical and stereochemical purity, which are non-negotiable quality attributes in drug development.
4.1. Workflow for Chromatographic Analysis
The following diagram illustrates a typical workflow for comprehensive purity analysis of this compound.
Caption: General workflow for HPLC-based purity and enantiomeric excess determination.
4.2. Protocol: Reversed-Phase HPLC for Chemical Purity
-
Trustworthiness Rationale: This protocol establishes a self-validating system for purity. A stable baseline, sharp peak shape for the main component, and good resolution from any impurities are hallmarks of a reliable method. The use of a standard reference material is essential for quantitative accuracy.
-
System: HPLC with UV or Fluorescence Detector (FLD).
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Derivatization (Optional): For higher sensitivity with FLD, pre-column derivatization with o-phthalaldehyde (OPA) can be employed.[9] This is crucial as the native molecule lacks a strong fluorophore.
-
Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
4.3. Protocol: Chiral HPLC for Enantiomeric Purity
-
Trustworthiness Rationale: The goal is to achieve baseline separation (Resolution > 1.5) between the (3S) and (3R) enantiomers. The method's validity is confirmed by injecting a racemic standard to prove that the system can separate both enantiomers, ensuring that a single peak in the sample analysis truly represents a single enantiomer.
-
System: HPLC with UV Detector.
-
Column: Chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column.
-
Mode: Isocratic (constant mobile phase composition).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Calculation: Enantiomeric excess (% ee) is calculated as [((Area_S - Area_R) / (Area_S + Area_R))] * 100.
References
- 1. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. (S)-3-AMINO-4-PHENYLBUTANOIC ACID | CAS#:26250-87-3 | Chemsrc [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-Amino-4-phenylbutanoic acid | CAS#:15099-85-1 | Chemsrc [chemsrc.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chembk.com [chembk.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic Data of (3S)-3-amino-4-phenylbutanoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (3S)-3-amino-4-phenylbutanoic acid, a molecule of significant interest in neuroscience and pharmaceutical development. Known for its activity as a GABA analogue, precise structural confirmation and purity assessment are paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.
Introduction to this compound
This compound, structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), features a chiral center and a phenyl group, which are critical to its biological activity. Spectroscopic analysis is indispensable for confirming the chemical identity, stereochemistry, and purity of this compound. This guide will dissect the characteristic spectral signatures that define this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are vital for confirming its structural integrity.
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic, methine, and methylene protons.
Interpreting the Spectrum: The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carboxylic acid and amino groups, as well as the ring current of the phenyl group. The protons on the aliphatic chain appear as complex multiplets due to diastereotopicity and spin-spin coupling.
Table 1: ¹H NMR Data for this compound hydrochloride in CD₄O [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.43 | d | 2H | Aromatic (ortho-H) |
| 7.37 | m | 3H | Aromatic (meta, para-H) |
| 3.40 | m | 2H | H-4 (CH₂) |
| 3.25 | q | 1H | H-3 (CH) |
| 2.84 | dd | 2H | H-2 (CH₂) |
Note: Data is for the hydrochloride salt, which can cause slight shifts compared to the free amino acid.
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the carboxyl, aromatic, and aliphatic carbons.
Interpreting the Spectrum: The carbonyl carbon of the carboxylic acid is characteristically downfield. The aromatic carbons give a cluster of signals in the 120-140 ppm region, and the aliphatic carbons are found in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-1 (C=O) |
| ~138 | C-1' (Quaternary Aromatic) |
| ~129 | C-2', C-6' (Aromatic) |
| ~128 | C-3', C-5' (Aromatic) |
| ~126 | C-4' (Aromatic) |
| ~50 | C-3 (CH-NH₂) |
| ~42 | C-4 (CH₂-Ph) |
| ~38 | C-2 (CH₂-COOH) |
Note: These are predicted values based on typical chemical shifts for similar functional groups.
Experimental Protocol: NMR Spectroscopy
The following protocol outlines a standardized approach for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (NH₂ and COOH).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Interpreting the Spectrum: The IR spectrum of this compound will display characteristic absorption bands for the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.
Table 3: Key IR Absorption Bands for this compound [1]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-2400 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2900-2800 | Aliphatic C-H | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1552 | N-H (Amine) | Bending |
| ~1441 | C=C (Aromatic) | Stretching |
Note: The broadness of the O-H stretch is due to hydrogen bonding. In the zwitterionic form, the carboxylate (COO⁻) and ammonium (NH₃⁺) groups will show characteristic absorptions.
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Interpreting the Spectrum: The mass spectrum of this compound will show a molecular ion peak (or a protonated/deprotonated molecule in soft ionization techniques) corresponding to its molecular weight (179.22 g/mol ). The fragmentation pattern provides a fingerprint of the molecule's structure.
Table 4: ESI-MS/MS Fragmentation Data for this compound [2]
| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Fragment Assignment |
| 180.2 [M+H]⁺ | 120, 117, 119, 145 | Loss of formic acid and ammonia, fragments of the phenylalkyl moiety |
Key Fragmentation Pathways: A common fragmentation pathway for β-amino acids involves the loss of water, ammonia, and formic acid. The phenyl group can also lead to characteristic fragments such as the tropylium ion (m/z 91).
Below is a Graphviz diagram illustrating a plausible fragmentation pathway.
References
Sourcing Enantiomerically Pure (3S)-3-amino-4-phenylbutanoic Acid: A Guide to Commercial Suppliers and Quality Control
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(3S)-3-amino-4-phenylbutanoic acid, a chiral β-amino acid, is a critical building block and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth analysis of the commercial supplier landscape for enantiomerically pure this compound. It offers a technical framework for researchers and drug development professionals to select and qualify suppliers, validate material quality, and ensure the enantiomeric integrity of this crucial reagent. Methodologies for analytical validation, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed to provide a self-validating system for quality control.
Introduction: The Criticality of Chirality in Drug Development
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the determining factor in biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently interact differently with the chiral environment of the human body, such as enzymes and receptors. This compound is a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, and its specific (S)-configuration is often essential for its intended biological function in the development of novel therapeutics.
The use of a specific enantiomer can lead to drugs with improved therapeutic indices, reduced side effects, and simplified pharmacokinetics compared to their racemic counterparts. Consequently, sourcing the (S)-enantiomer with the highest possible enantiomeric purity is a non-negotiable starting point for any research or development program. This guide is designed to navigate the complexities of procurement and quality validation for this specific chiral compound.
The Commercial Supplier Landscape
The availability of this compound (CAS No: 26250-87-3) spans a range of suppliers, from those offering small quantities for early-stage research to those capable of providing bulk quantities for later-stage development. The selection of a supplier should be based not only on cost and availability but also on the transparency of their analytical data and the consistency of their product quality.
Table 1: Selected Commercial Suppliers of this compound
| Supplier | Purity/Grade Offered | CAS Number | Additional Notes |
| ChemUniverse | 97% | 26250-87-3 | Offers pack sizes from 250mg to 5g.[1] |
| GL Biochem (Shanghai) Ltd. | 99.0% | 15099-85-1 (racemate) | Listed for the racemate but may offer chiral versions upon inquiry.[2] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 26250-87-3 | Listed as a manufactory.[2][3] |
| Shaanxi Dideu Medichem Co. Ltd. | 99% (HPLC 98%) | 26250-87-3 | Offers various grades including Industrial, Feed, Food, and Pharma Grade.[3] |
| BOC Sciences | 95% (Industrial Grade) | 26250-87-3 | Listed as a trader based in the United States.[3] |
| HANGZHOU LEAP CHEM CO., LTD. | HPLC 98% | 26250-87-3 | Trader of intermediates, building blocks, and lab chemicals.[3] |
| JHECHEM CO LTD | Not Specified | 26250-87-3 | Listed as a manufactory.[3] |
| CP Lab Safety | 96% | Not Specified | Offers a 10-gram pack size.[4] |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always conduct their own due diligence.
Quality Assessment: A Framework for Trust and Verification
Simply accepting the purity value on a supplier's label is insufficient for rigorous scientific and pharmaceutical development. A robust internal validation process is essential. This process must confirm not only the chemical identity and overall purity but, most critically, the enantiomeric excess (e.e.) of the material.
The Causality Behind Analytical Choices
The primary challenge with chiral molecules is quantifying the presence of the unwanted enantiomer. Standard analytical techniques like conventional HPLC or Gas Chromatography (GC) can determine chemical purity but are blind to stereochemistry. Therefore, specialized chiral methods are required. The goal is to separate the (S)- and (R)-enantiomers chromatographically or spectroscopically to determine their relative proportions. An enantiomeric excess of ≥99% is typically required for pharmaceutical applications.
Workflow for Supplier and Material Qualification
The following diagram outlines a logical workflow for qualifying a new batch or a new supplier of this compound. This systematic approach ensures that only material of verified quality enters the research and development pipeline.
Caption: Workflow for qualifying a commercial supplier.
Self-Validating Experimental Protocols
The following protocols are presented as a foundation for the in-house validation of this compound.
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[5][6] Polysaccharide-based CSPs are particularly effective for amino acid derivatives.[6][7]
Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-amino-4-phenylbutanoic acid.
Methodology:
-
CSP Selection: Begin with a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). Zwitterionic stationary phases can also be effective.[8]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase or a compatible solvent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Note: Derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity if needed.[6]
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® IA (or equivalent)
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject a sample of the racemic compound to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample of this compound.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Protocol 2: Structural Confirmation and Purity by NMR
NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound and can also be used to determine enantiomeric excess with the aid of a chiral solvating agent.[9]
Objective: To confirm the chemical identity and assess the enantiomeric purity.
Methodology:
-
¹H and ¹³C NMR for Structural Confirmation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl, or DMSO-d₆).
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Confirm that the observed chemical shifts, splitting patterns, and integrations match the known structure of 3-amino-4-phenylbutanoic acid.
-
-
Enantiomeric Purity Assessment using a Chiral Solvating Agent (CSA):
-
In a clean NMR tube, dissolve an accurate amount of the sample.
-
Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BHP).[9]
-
Acquire a high-resolution ¹H NMR spectrum.
-
The CSA will form diastereomeric complexes with the (S) and (R) enantiomers, causing specific protons in each enantiomer to have different chemical shifts.
-
By integrating the distinct signals corresponding to the (S) and (R) enantiomers, their ratio can be determined, and the e.e. can be calculated.
-
Caption: Interrelation of analytical techniques for QC.
Understanding Synthesis and Potential Impurities
The method used to synthesize the chiral amino acid directly influences its potential impurity profile. Common strategies include:
-
Enzymatic Resolution: This technique uses enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[10] This process can leave residual starting materials or by-products from the enzymatic reaction.
-
Asymmetric Synthesis: These methods, such as an asymmetric Michael addition, create the desired stereocenter directly.[10] Potential impurities include catalysts (often heavy metals), chiral auxiliaries, and diastereomeric intermediates.
A thorough understanding of the supplier's synthetic route, if available, can guide the analytical strategy to search for likely process-related impurities beyond just the unwanted enantiomer.
Conclusion
Sourcing enantiomerically pure this compound requires a multi-faceted approach that extends beyond a simple catalog order. For researchers, scientists, and drug development professionals, the integrity of their starting materials is the foundation of their work. By combining a diligent supplier selection process with a robust, in-house analytical validation framework, one can ensure the procurement of high-quality, enantiomerically pure material. This rigorous approach mitigates risks in research, ensures reproducibility, and accelerates the path of drug development from the laboratory to the clinic.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 3-Amino-4-phenylbutanoic acid | CAS#:15099-85-1 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. mdpi.com [mdpi.com]
- 10. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]
An In-Depth Technical Guide to Non-Proteinogenic Beta-Amino Acids: From Synthesis to Application
Abstract
Non-proteinogenic β-amino acids represent a burgeoning frontier in chemical biology and drug discovery. Possessing an additional carbon in their backbone compared to their α-amino acid counterparts, these building blocks offer unique structural and functional properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core aspects of β-amino acid chemistry. We will explore their natural occurrence and biosynthesis, detail robust methods for their stereoselective chemical synthesis, and illuminate their diverse applications in medicinal chemistry, with a particular focus on the development of peptidomimetics and other bioactive compounds. Furthermore, this guide will cover the essential techniques for the characterization of β-amino acids and the synthesis and structural biology of β-peptides, providing a solid foundation for their rational design and implementation in next-generation therapeutics.
Introduction: The Expanding Universe of Amino Acids
The central dogma of molecular biology has long focused on the 22 proteinogenic α-amino acids as the fundamental building blocks of life. However, nature's chemical repertoire is far more extensive, encompassing a vast array of non-proteinogenic amino acids (NPAAs) that play crucial roles in various biological processes.[1][2] Among these, β-amino acids have emerged as a particularly fascinating and synthetically versatile class of molecules.[3]
Structurally, β-amino acids are distinguished by the placement of the amino group on the β-carbon, two atoms away from the carboxylate group, in contrast to the α-carbon attachment in proteinogenic amino acids.[4] This seemingly subtle shift in architecture has profound implications for their chemical and biological properties. The increased conformational flexibility of the β-amino acid backbone allows for the formation of unique and stable secondary structures in oligomers, known as β-peptides.[5] These structures, including helices, turns, and sheets, are often resistant to degradation by proteases, a significant advantage in the development of peptide-based therapeutics.[6][7]
This guide will provide a deep dive into the world of non-proteinogenic β-amino acids, equipping researchers with the foundational knowledge and technical insights necessary to harness their potential in their own scientific endeavors.
Natural Occurrence and Biosynthesis: Nature's Blueprint
While less common than their α-analogs, β-amino acids are found in a variety of natural products, often as key components of bioactive molecules.[3][6] Notable examples include the anticancer agent paclitaxel (Taxol), which contains a β-phenylalanine derivative, and various microbial metabolites with antibiotic or cytotoxic properties.[3][8] The simplest β-amino acid, β-alanine, is a component of coenzyme A and is found in the dipeptides carnosine and anserine.[5]
The biosynthesis of β-amino acids in nature is diverse and involves several enzymatic pathways.[3][9] The primary routes for their formation include:
-
Intramolecular Rearrangement: The most common pathway involves the rearrangement of the α-amino group of an α-amino acid to the β-position.[3]
-
Transamination: The amination of a β-keto acyl intermediate is another key mechanism.[3]
-
Michael Addition: The addition of an amino group to an α,β-unsaturated acyl intermediate is also observed.[3]
These biosynthetic strategies provide a diverse array of β-amino acid structures that serve as inspiration for synthetic chemists and drug designers.
Chemical Synthesis: Building the Blocks of Innovation
The ability to synthesize enantiomerically pure β-amino acids with a wide range of functional groups is crucial for their application in drug discovery and materials science. Several powerful synthetic methodologies have been developed to meet this demand, with a strong emphasis on stereoselectivity.
Arndt-Eistert Homologation
One of the most classic and widely used methods for the synthesis of β-amino acids is the Arndt-Eistert homologation of α-amino acids.[5][6] This one-carbon chain extension proceeds through the following key steps:
-
Activation: The starting α-amino acid is first N-protected and its carboxyl group is activated, typically as an acid chloride or mixed anhydride.
-
Diazoketone Formation: The activated carboxylic acid reacts with diazomethane to form an α-diazoketone.
-
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone to a ketene, which can be induced thermally, photochemically, or by metal catalysis (e.g., Ag₂O).[5]
-
Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. The use of water, alcohols, or amines yields the corresponding β-amino acid, ester, or amide, respectively.[6]
A significant advantage of the Arndt-Eistert synthesis is that the stereochemistry of the starting α-amino acid is generally retained in the final β-amino acid product.[10]
Experimental Protocol: Arndt-Eistert Synthesis of a β-Amino Acid from an N-Protected α-Amino Acid
Materials:
-
N-protected α-amino acid (e.g., Fmoc-L-Alanine)
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (THF)
-
Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood)
-
Silver benzoate
-
Triethylamine
-
Dioxane/water mixture
Procedure:
-
Mixed Anhydride Formation:
-
Dissolve the N-protected α-amino acid (1 equivalent) in anhydrous THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-methylmorpholine (1 equivalent) and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1 equivalent) and stir the mixture for an additional 30 minutes at -15 °C.
-
-
Diazoketone Synthesis:
-
Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.
-
Slowly add the filtrate to a freshly prepared solution of diazomethane in diethyl ether (approximately 3 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude α-diazoketone.
-
-
Wolff Rearrangement and Hydrolysis:
-
Dissolve the crude α-diazoketone in a mixture of dioxane and water (e.g., 9:1 v/v).
-
Add silver benzoate (0.1 equivalents) and triethylamine (1 equivalent).
-
Heat the mixture to 50-60 °C and stir until the evolution of nitrogen ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected β-amino acid.
-
Purify the product by column chromatography or recrystallization.
-
Note: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Mannich-Type Reactions
The Mannich reaction is a powerful tool for C-C bond formation and has been extensively adapted for the asymmetric synthesis of β-amino acids.[11][12] The general principle involves the reaction of an enolate or enolate equivalent with an imine.
Modern variations of the Mannich reaction often employ pre-formed silyl ketene acetals as the enolate component and N-protected imines as the electrophile. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, allows for high levels of stereocontrol, providing access to enantiomerically enriched β-amino acids.[1]
Other Stereoselective Methods
A variety of other stereoselective methods for β-amino acid synthesis have been developed, including:
-
Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters, often mediated by chiral catalysts.
-
Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of enamines or other unsaturated precursors.[9]
-
Reformatsky Reaction: The reaction of an α-haloester with a carbonyl compound in the presence of zinc, which can be adapted for the synthesis of β-amino acids.[4]
The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Applications in Drug Development and Medicinal Chemistry
The unique properties of β-amino acids make them highly attractive building blocks for the design of novel therapeutics. Their incorporation into peptides or small molecules can lead to significant improvements in pharmacological profiles.
Peptidomimetics and β-Peptides
One of the most significant applications of β-amino acids is in the construction of peptidomimetics, particularly β-peptides.[3][5] The resistance of β-peptides to proteolytic degradation is a major advantage over their natural α-peptide counterparts, leading to enhanced in vivo stability and bioavailability.[5]
β-Peptides can be designed to mimic the secondary structures of α-peptides, such as α-helices and β-sheets, which are often involved in protein-protein interactions.[10] This allows for the development of β-peptide inhibitors of these interactions, which are implicated in a wide range of diseases, including cancer and infectious diseases.[10]
Case Studies of β-Amino Acid-Containing Drugs
Several successful drugs and clinical candidates incorporate β-amino acid moieties:
-
Sitagliptin (Januvia®): An oral hypoglycemic agent used for the treatment of type 2 diabetes. It contains a β-amino acid derivative that is crucial for its activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[3]
-
Quinolone Antibiotics: A class of broad-spectrum antibiotics, including ofloxacin and norfloxacin, that contain a β-amino acid substructure.[13]
-
γ-Secretase Inhibitors: Helical β-peptides have been shown to be potent inhibitors of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are associated with Alzheimer's disease.[5]
These examples highlight the diverse therapeutic areas where β-amino acids can have a significant impact.
The following table summarizes some key applications of β-amino acids in medicinal chemistry:
| Application Area | Example(s) | Key Advantage(s) Conferred by β-Amino Acid |
| Antidiabetics | Sitagliptin | Enzyme inhibition, specific molecular recognition |
| Antibiotics | Quinolones | Core pharmacophore structure |
| Anticancer Agents | Paclitaxel (Taxol) | Essential for biological activity |
| Antiviral Agents | Neuraminidase inhibitors | Mimicking transition states, receptor binding |
| Enzyme Inhibitors | Protease inhibitors, γ-secretase inhibitors | Proteolytic stability, defined secondary structures |
| Peptidomimetics | Antimicrobial peptides, GPCR ligands | Increased potency, enhanced stability, novel conformations |
Characterization and Analysis
The rigorous characterization of β-amino acids and their derivatives is essential to confirm their structure, purity, and stereochemistry. A combination of analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of β-amino acids.
-
¹H NMR: Provides information about the proton environment, including chemical shifts, coupling constants, and integration. The protons on the α and β carbons of the amino acid backbone have characteristic chemical shifts that can be used for structural assignment.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl, α-, and β-carbons are particularly informative.
-
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of β-amino acids and to sequence β-peptides. Electron-based dissociation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are particularly useful for the fragmentation of β-peptides, although the fragmentation patterns can be different from those of α-peptides.[3]
Chiral Chromatography
Ensuring the enantiomeric purity of β-amino acids is critical for their use in pharmaceuticals. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying enantiomers. This is often achieved using chiral stationary phases (CSPs) or by derivatizing the amino acids with a chiral reagent.[9][10] Ligand-exchange chromatography is another effective technique for the chiral separation of β-amino acids.[9]
Synthesis and Structural Biology of β-Peptides
The synthesis of β-peptides is typically carried out using solid-phase peptide synthesis (SPPS), similar to the methods used for α-peptides. However, there are some specific considerations for the incorporation of β-amino acids.
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used method for the SPPS of β-peptides.[10][14] The process involves the sequential addition of N-Fmoc protected β-amino acids to a growing peptide chain anchored to a solid support.
Key Steps in SPPS of β-Peptides:
-
Resin Loading: The C-terminal β-amino acid is attached to a suitable solid support (resin).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically piperidine in DMF.
-
Coupling: The next N-Fmoc protected β-amino acid is activated using a coupling reagent and added to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed β-peptide is cleaved from the resin, and the side-chain protecting groups are removed, usually with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
Common Coupling Reagents for β-Peptide Synthesis:
| Coupling Reagent | Abbreviation | Notes |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used, efficient, and minimizes racemization.[3] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Similar to HBTU, with good solubility.[15] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, particularly for sterically hindered couplings. |
| N,N'-Diisopropylcarbodiimide | DIC | Often used in combination with an additive like HOBt to suppress racemization.[3] |
Challenges in β-Peptide Synthesis:
The synthesis of β-peptides can sometimes be more challenging than that of α-peptides due to the increased steric bulk around the β-carbon and the potential for aggregation of the growing peptide chain.[13] Careful selection of coupling reagents, solvents, and reaction conditions is crucial for successful synthesis.
The following diagram illustrates a typical workflow for the solid-phase synthesis of a β-peptide using the Fmoc/tBu strategy.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of β-Peptides.
Secondary Structures of β-Peptides
A key feature of β-peptides is their ability to form stable and well-defined secondary structures. The additional carbon in the backbone provides greater conformational flexibility, leading to a wider range of helical and sheet structures than are observed for α-peptides.
Common Secondary Structures of β-Peptides:
-
14-Helix: A right-handed helix characterized by 14-membered hydrogen-bonded rings formed between the C=O group of residue i and the N-H group of residue i+3. It is a common and stable conformation for β³-peptides.
-
12-Helix: A helix with 12-membered hydrogen-bonded rings, often observed in peptides containing cyclic β-amino acids.
-
10/12-Helix: A mixed helix containing both 10- and 12-membered hydrogen-bonded rings, which can be formed by alternating β²- and β³-amino acids.
-
β-Sheets: Similar to the β-sheets found in proteins, these structures are formed by hydrogen bonding between adjacent β-peptide strands.
The specific secondary structure adopted by a β-peptide is influenced by the substitution pattern on the β-amino acid (β² vs. β³), the stereochemistry of the chiral centers, and the nature of the side chains. The ability to rationally design β-peptides with specific secondary structures is a powerful tool for creating molecules with tailored biological activities.
The following diagram illustrates the hydrogen bonding pattern in a 14-helix, a common secondary structure motif in β-peptides.
Caption: Hydrogen bonding in a β-peptide 14-helix.
Conclusion and Future Outlook
Non-proteinogenic β-amino acids have firmly established themselves as invaluable tools in modern chemical biology and drug discovery. Their unique structural properties, particularly the ability of β-peptides to form stable, protease-resistant secondary structures, offer compelling solutions to some of the long-standing challenges in peptide-based drug development. The continued development of novel and efficient stereoselective synthetic methods will further expand the accessible chemical space of β-amino acids, enabling the creation of even more complex and sophisticated molecular architectures.
As our understanding of the relationship between β-peptide structure and function deepens, we can expect to see the emergence of a new generation of therapeutics targeting a wide range of diseases. From inhibiting protein-protein interactions to mimicking the activity of natural peptides, the potential applications of β-amino acids are vast and largely untapped. For researchers and scientists in the field, the exploration of this exciting class of molecules promises a rich and rewarding journey of discovery.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. biovera.com.au [biovera.com.au]
- 15. bachem.com [bachem.com]
Methodological & Application
Application Notes & Protocols: Incorporation of (3S)-3-amino-4-phenylbutanoic acid into Peptidomimetics
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides. Among these, β-amino acids represent a particularly valuable class of building blocks. This guide provides a detailed technical overview and actionable protocols for the incorporation of (3S)-3-amino-4-phenylbutanoic acid, a β-homologue of phenylalanine, into peptide sequences. We delve into the strategic rationale, synthetic considerations, detailed step-by-step protocols for Solid-Phase Peptide Synthesis (SPPS), and methods for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional advantages conferred by this building block.
Introduction: The Rationale for β-Amino Acid Incorporation
Natural peptides, despite their high potency and specificity, are often poor drug candidates due to their rapid degradation by proteases and poor membrane permeability. Peptidomimetics aim to address these liabilities by introducing modifications that retain biological activity while improving drug-like properties. The incorporation of β-amino acids, such as this compound, is a powerful strategy to achieve this.[1][2]
The key structural difference is the presence of an additional methylene group in the backbone compared to α-amino acids.[3][4] This seemingly minor change has profound consequences:
-
Enhanced Proteolytic Stability: The altered backbone geometry makes the adjacent peptide bonds unrecognizable to many endogenous proteases, significantly increasing the half-life of the resulting peptidomimetic in biological systems.[4][5] Peptides constructed entirely or partially of β-amino acids exhibit a superior stability profile against a multitude of peptidases.[5]
-
Conformational Constraint: The longer backbone introduces a higher degree of conformational flexibility, yet β-peptides are known to adopt stable, predictable secondary structures like helices and turns, even in short sequences.[3][4] This allows for the precise design of scaffolds that can mimic the bioactive conformations of α-peptides, such as those involved in protein-protein interactions.[6][7]
-
Structural Diversity: this compound is a β³-amino acid, where the side chain is at the β-carbon. This specific stereochemistry and structure can be used to control the folding of the peptide chain and orient the phenyl side chain in a defined vector space to interact with biological targets.[1]
The phenyl side chain of this compound allows it to serve as a mimic for Phenylalanine (Phe), a crucial residue in many bioactive peptides involved in hydrophobic and π-stacking interactions.
Strategic & Mechanistic Considerations
Successful incorporation requires careful planning, particularly concerning protecting group strategy and the coupling reaction itself. The β-amino acid's structure presents greater steric hindrance than its α-analogue, necessitating more robust synthetic conditions.
Protecting Group Strategy
Orthogonality is the guiding principle in selecting protecting groups, ensuring that the N-terminal protecting group can be removed without cleaving the peptide from the resin or removing side-chain protecting groups.[8] The Fmoc/tBu strategy is overwhelmingly preferred for its mild deprotection conditions.[9]
-
α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice. It is base-labile, typically removed with a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[10][11]
-
Carboxyl Group: The C-terminus is anchored to a solid support (resin). The choice of resin and its linker dictates the conditions for final cleavage (e.g., trifluoroacetic acid for Wang or Rink Amide resins).[12]
-
Side-Chain Protection: If other amino acids with reactive side chains (e.g., Lys, Asp, Ser) are present in the sequence, they must be protected with acid-labile groups like tert-butoxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt), which are compatible with the Fmoc strategy.[8][13]
Table 1: Recommended Protecting Groups for Fmoc-SPPS
| Functional Group | Protecting Group | Cleavage Condition | Orthogonality |
| α-Amino (Backbone) | Fmoc | 20% Piperidine in DMF | Orthogonal to tBu, Boc, Trt |
| Side-Chain Amine (Lys) | Boc | TFA-based cleavage cocktail | Orthogonal to Fmoc |
| Side-Chain Carboxyl (Asp) | tBu | TFA-based cleavage cocktail | Orthogonal to Fmoc |
| Side-Chain Hydroxyl (Ser) | tBu | TFA-based cleavage cocktail | Orthogonal to Fmoc |
| Resin Linker (Carboxyl) | Wang / Rink | TFA-based cleavage cocktail | Orthogonal to Fmoc |
The Coupling Reaction: Overcoming Steric Hindrance
The rate-limiting step for incorporating this compound is the formation of the amide bond. The increased distance between the carboxyl and amino groups, combined with the bulky phenyl side chain, can lead to sluggish and incomplete coupling reactions if standard reagents are used.[14]
The mechanism involves the activation of the carboxylic acid group of the incoming Fmoc-β-amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[15]
To drive this reaction to completion, high-potency in-situ activating reagents are required.[16][17] These are typically aminium/uronium or phosphonium salts that react with the carboxylic acid to form highly reactive esters.[18]
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example | Activating Species | Reactivity | Key Considerations |
| Carbodiimide | DIC / DCC | O-acylisourea | Low-Moderate | Often insufficient for β-amino acids; requires an additive like HOBt or Oxyma to suppress racemization. |
| Aminium/Uronium | HBTU / HCTU | OBt / O-6-ClBt ester | High | Industry standard; efficient and reliable for most couplings. HCTU is slightly more reactive than HBTU.[16] |
| Aminium/Uronium | HATU | OAt ester | Very High | Highly recommended for β-amino acids. The HOAt leaving group provides anchimeric assistance, accelerating the coupling.[18][19] |
| Phosphonium | PyBOP / PyAOP | OBt / OAt ester | High-Very High | Excellent activating agents, but phosphonium-based byproducts can sometimes be difficult to remove.[18] |
| Oxyma-based | COMU | Oxyma ester | Very High | Safer alternative to HOBt/HOAt-based reagents as it avoids potentially explosive precursors.[19] |
Recommendation: For the incorporation of Fmoc-(3S)-3-amino-4-phenylbutanoic acid, HATU is the preferred coupling reagent due to its superior ability to overcome steric hindrance and minimize racemization.[18][19] A double-coupling strategy is often employed to ensure the reaction proceeds to completion.
Experimental Protocols
These protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. All manipulations should be performed in a dedicated SPPS reaction vessel with a frit for easy washing and draining.[20]
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid), loading capacity of 0.4-0.8 mmol/g.
-
Protected Amino Acids: Fmoc-protected α-amino acids, Fmoc-(3S)-3-amino-4-phenylbutanoic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: Methanol (MeOH), Diethyl ether.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Monitoring: Kaiser test kit (for primary amines).
SPPS Workflow Diagram
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. nbinno.com [nbinno.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. scispace.com [scispace.com]
- 12. peptide.com [peptide.com]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. Epimerisation in Peptide Synthesis [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 18. 肽偶联剂选择指南 [sigmaaldrich.com]
- 19. bachem.com [bachem.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
L-beta-Homophenylalanine as a building block for ACE inhibitors
Application Note & Protocol
Topic: L-β-Homophenylalanine as a Novel Building Block for High-Potency Angiotensin-Converting Enzyme (ACE) Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its modulation through angiotensin-converting enzyme (ACE) inhibitors is a cornerstone of hypertension therapy.[1][2] While many successful ACE inhibitors have been developed, the search for novel agents with improved potency and pharmacokinetic profiles is ongoing. This guide details the strategic use of L-β-homophenylalanine, a non-proteinogenic amino acid, as a chiral building block for the next generation of ACE inhibitors. We provide a comprehensive overview, from the rationale behind its selection and its efficient synthesis to its incorporation into a model tripeptide inhibitor. Detailed protocols for synthesis, purification, characterization, and functional validation via in vitro ACE inhibition assays are presented, offering a complete workflow for researchers in cardiovascular drug discovery.
Introduction: The Rationale for Non-Proteinogenic Amino Acids in ACE Inhibitor Design
Angiotensin-converting enzyme (ACE) is a zinc-dependent metalloprotease that cleaves angiotensin I into the potent vasoconstrictor angiotensin II, thereby playing a pivotal role in elevating blood pressure.[1][3] ACE inhibitors function by competitively binding to the enzyme's active site, preventing this conversion.[4]
The structure-activity relationship (SAR) of peptide-based ACE inhibitors has been extensively studied. Potent inhibitors often feature hydrophobic amino acid residues at their C-terminus, as these can form favorable interactions within the enzyme's active site pockets.[5][6][7] Specifically, the presence of aromatic residues like Phenylalanine or Tyrosine is known to enhance binding affinity.[7][8]
The introduction of non-proteinogenic amino acids, such as L-β-homophenylalanine, offers several strategic advantages:
-
Enhanced Proteolytic Stability: The β-amino acid structure is resistant to degradation by common proteases, potentially increasing the inhibitor's in vivo half-life.
-
Novel Conformational Constraints: The additional methylene group in the backbone of β-amino acids introduces unique conformational possibilities, allowing for optimized interactions with the ACE active site that may not be achievable with standard α-amino acids.
-
Increased Side-Chain Reach: The extended side chain of L-β-homophenylalanine can probe deeper into the hydrophobic pockets of the ACE active site, potentially forming stronger and more extensive van der Waals interactions.
L-β-homophenylalanine is an unnatural aromatic amino acid that serves as a versatile chiral building block for numerous pharmaceuticals, including several blockbuster ACE inhibitors.[9] This guide focuses on leveraging its unique properties for rational drug design.
Synthesis of the L-β-Homophenylalanine Building Block
While various chemical synthesis routes exist, they can be lengthy and environmentally taxing.[9] Biocatalytic methods, employing enzymes like transaminases or dehydrogenases, represent a more efficient, sustainable, and highly enantioselective alternative for producing L-β-homophenylalanine.[9][10] These methods often start from a readily available prochiral keto acid, 2-oxo-4-phenylbutyric acid (OPBA).[9][11]
The protocol below outlines a representative biocatalytic synthesis using a recombinant aromatic amino acid transaminase (AroAT).
Protocol 2.1: Biocatalytic Synthesis of L-β-Homophenylalanine
Principle: This protocol utilizes an E. coli strain overexpressing an aromatic amino acid transaminase. The enzyme catalyzes the transfer of an amino group from an amino donor (e.g., L-aspartate) to the keto acid OPBA, yielding L-β-homophenylalanine with high enantiomeric purity (>99% ee).[11] The low solubility of the product in the reaction buffer drives the equilibrium towards product formation, resulting in its precipitation and simplifying recovery.[11][12]
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
L-Aspartic acid
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (50 mM, pH 8.0)
-
Cell-free extract of recombinant E. coli expressing AroAT
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mL reaction mixture containing 50 mM phosphate buffer (pH 8.0), 5 mM PLP (an essential cofactor for the transaminase), and 60 mM L-aspartate (the amino donor).
-
Enzyme Addition: Add the cell-free extract containing the overexpressed AroAT to the reaction mixture to a final concentration that provides sufficient activity (e.g., 75-100 U/mL).[12] Equilibrate the mixture to 30°C with gentle stirring.
-
Substrate Addition (Fed-Batch): Due to potential substrate inhibition by OPBA at high concentrations[11], a fed-batch approach is optimal. Begin by adding an initial concentration of 30-40 mM OPBA.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes). Quench the reaction in the aliquot with an equal volume of 1 M HCl. Analyze the formation of L-β-homophenylalanine via HPLC.
-
Continuous Feeding: As the initial OPBA is consumed, continue to add solid-state OPBA intermittently to maintain a concentration that ensures a high reaction rate without causing significant inhibition.
-
Product Precipitation: As the reaction proceeds, the synthesized L-β-homophenylalanine, which has low solubility at pH 8.0, will precipitate out of the solution as a white solid.[11][12]
-
Product Recovery: After the reaction reaches completion (>95% conversion), recover the precipitated L-β-homophenylalanine by centrifugation or filtration.
-
Purification: Wash the product pellet with cold deionized water to remove residual buffer salts and unreacted substrates. To further purify, dissolve the product by lowering the pH of the slurry to ~2.0 with concentrated HCl. Filter to remove any insoluble impurities, and then re-precipitate the pure L-β-homophenylalanine by adjusting the pH back to ~8.0 with NaOH.
-
Drying: Dry the final product under vacuum to yield pure L-β-homophenylalanine.
Solid-Phase Synthesis of an ACE Inhibitory Peptide
With the chiral building block in hand, we can incorporate it into a peptide sequence. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for its efficiency and ease of purification. Here, we describe the synthesis of a model tripeptide, Ala-β-Hphe-Pro , designed based on known SAR principles for ACE inhibitors (e.g., C-terminal Proline is highly favorable).[5][7]
Protocol 3.1: Fmoc-SPPS of Ala-β-Hphe-Pro
Principle: The peptide is assembled on a solid resin support, starting from the C-terminus (Proline). The N-terminus of each amino acid is temporarily protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Each cycle of synthesis involves deprotecting the N-terminus and then coupling the next Fmoc-protected amino acid until the desired sequence is complete.
Materials:
-
Fmoc-Pro-Wang Resin
-
Fmoc-L-β-homophenylalanine (synthesized and Fmoc-protected)
-
Fmoc-Ala-OH
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine/DMF) and agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group from Proline.
-
Washing: Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.
-
Coupling of Fmoc-L-β-homophenylalanine:
-
In a separate vial, pre-activate Fmoc-L-β-homophenylalanine (3 eq.) by dissolving it in DMF with HBTU (3 eq.) and DIPEA (6 eq.). Allow to react for 2-3 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin will not produce a blue color if the primary amine is fully reacted).
-
-
Washing: Wash the resin as described in step 3.
-
Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly added L-β-homophenylalanine.
-
Washing: Repeat step 3.
-
Coupling of Fmoc-Ala-OH: Repeat step 4 using Fmoc-Ala-OH.
-
Final Wash and Dry: After the final coupling, wash the resin with DMF, then DCM, and dry it under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Recovery: Centrifuge to pellet the peptide, discard the ether, and dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide must be purified and its identity confirmed before functional testing.
Protocol 4.1: HPLC Purification and Analysis
Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the target peptide from impurities based on hydrophobicity.
Procedure:
-
Purification: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water). Purify using a preparative C18 column with a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile). Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions on an analytical C18 column. Pool fractions with >95% purity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Protocol 4.2: Mass Spectrometry (MS) and NMR
-
Mass Spectrometry: Confirm the identity of the peptide by determining its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should match the calculated theoretical mass.
-
NMR Spectroscopy (Optional): For detailed structural confirmation, 1H and 13C NMR can be performed to confirm the presence of all expected residues and the integrity of the peptide backbone.
In Vitro ACE Inhibition Assay
This assay determines the potency of the synthesized peptide inhibitor by measuring its IC50 value (the concentration required to inhibit 50% of ACE activity).
Protocol 5.1: Fluorometric IC50 Determination
Principle: This assay is based on the method described by Cushman and Cheung with modifications.[7] ACE from rabbit lung is used to cleave the substrate hippuryl-L-histidyl-L-leucine (HHL). The newly exposed N-terminal histidine of the product (His-Leu) is then reacted with o-phthaldialdehyde (OPA) to generate a fluorescent adduct, which can be quantified. The inhibitor reduces the rate of HHL cleavage, leading to a decrease in fluorescence.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate
-
Borate buffer (pH 8.3)
-
Synthesized peptide inhibitor (Ala-β-Hphe-Pro)
-
Captopril (positive control)
-
o-phthaldialdehyde (OPA) reagent
-
96-well black microplate
-
Fluorescence microplate reader (Ex: 360 nm, Em: 490 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the synthesized peptide and the captopril control in borate buffer.
-
Reaction Setup: In a 96-well plate, add:
-
20 µL of buffer (for control) or inhibitor dilution.
-
20 µL of ACE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 160 µL of the HHL substrate solution to each well to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 20 µL of 1 M HCl.
-
Fluorescent Labeling: Add 100 µL of OPA reagent to each well and incubate at room temperature for 15 minutes in the dark.
-
Measurement: Read the fluorescence intensity.
-
Calculation: Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Results
The incorporation of L-β-homophenylalanine is expected to yield a potent ACE inhibitor. The results can be summarized for clarity.
| Compound | Sequence | MW (Expected) | MW (Found, ESI-MS) | Purity (HPLC) | IC50 (µM) |
| Test Peptide | Ala-β-Hphe-Pro | 361.43 | 361.4 | >98% | 0.5 - 5.0 |
| Captopril | N/A | 217.29 | N/A | >99% | 0.005 - 0.02 |
Mechanism of Inhibition: A Structural Perspective
The potency of the Ala-β-Hphe-Pro inhibitor can be attributed to its specific interactions within the ACE active site. The C-terminal proline residue is known to bind strongly to the S2' subsite of ACE.[5] The extended and hydrophobic phenylpropyl side chain of the L-β-homophenylalanine residue is hypothesized to occupy the large, hydrophobic S1' subsite, forming extensive favorable contacts. The β-amino acid backbone may adopt a conformation that optimizes the positioning of these key residues for high-affinity binding, effectively blocking substrate access.
Conclusion
L-β-homophenylalanine is a highly valuable building block for the design of novel ACE inhibitors. Its efficient, enantioselective synthesis via biocatalytic routes makes it an accessible component for drug discovery programs. The incorporation of this β-amino acid into peptide backbones can lead to potent inhibitors with potentially enhanced stability. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and validate new therapeutic candidates targeting the renin-angiotensin system.
References
- 1. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 2. goodrx.com [goodrx.com]
- 3. youtube.com [youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Efficient Coupling of β-Amino Acids in Solid-Phase Peptide Synthesis
Introduction: The Expanding Role of β-Amino Acids in Peptide Science
The incorporation of β-amino acids into peptide sequences is a cornerstone of modern peptidomimetic design. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound structural and functional advantages. This includes remarkable resistance to proteolytic degradation and the ability to form unique, stable secondary structures such as helices, turns, and sheets.[1][2][3] These properties make β-peptide analogues highly valuable as therapeutic agents, receptor antagonists, and antimicrobial compounds.[1][4]
However, the very structural feature that grants these benefits—the substituted β-carbon—also introduces a significant challenge in their chemical synthesis. The increased steric bulk near the reacting carboxyl group can dramatically hinder the efficiency of amide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[5][6][7][8][9] This guide provides a detailed exploration of the underlying challenges and offers field-proven strategies and protocols to achieve high-efficiency coupling of β-amino acids, ensuring the successful synthesis of these valuable molecules.
The Core Challenge: Overcoming Steric Hindrance
In standard Fmoc-SPPS, the coupling of an incoming amino acid to the N-terminus of the growing peptide chain is a well-optimized process. The introduction of a β-amino acid disrupts this kinetic harmony. The primary obstacle is steric hindrance, which originates from the substituents on the β-carbon (and sometimes the α-carbon). This bulk physically impedes the approach of the activated carboxyl group to the terminal amine on the peptide-resin, slowing down the reaction rate and often leading to incomplete coupling.[7][8][9]
Furthermore, the altered backbone geometry of β-amino acid-containing peptides can promote on-resin aggregation.[10][11] As the peptide chain elongates, it can fold into secondary structures that are poorly solvated, rendering the reactive N-terminus inaccessible to incoming activated amino acids.[10] This results in deletion sequences and truncated peptides, complicating purification and reducing overall yield.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is the most critical factor in overcoming the challenges of β-amino acid incorporation. While standard reagents may suffice for simple, unsubstituted β-amino acids, more sterically demanding residues require more potent activation chemistry.
Carbodiimides: The Standard but Cautious Choice
Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used.[12] DIC activates the carboxylic acid by forming a reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization and can be slow to react with sterically hindered amines. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[12][13][14] The additive traps the O-acylisourea to form a more stable active ester that is less prone to racemization.[12]
-
Verdict: Suitable for simple β-amino acids (e.g., β-alanine) but often inefficient for substituted or bulky residues. The soluble diisopropylurea byproduct is an advantage in SPPS.[12][15]
Onium Salts: The High-Performance Workhorses
For difficult couplings, aminium/uronium salt-based reagents are the reagents of choice.[7][16] These include HBTU, HATU, and COMU. They rapidly convert the carboxylic acid into a highly reactive active ester, accelerating the coupling reaction to outpace potential side reactions.
-
HBTU/TBTU: These reagents form a reactive HOBt ester. They are highly efficient for most standard couplings and represent a significant step up from DIC/HOBt for many β-amino acids.[15][17]
-
HATU: This reagent utilizes 1-hydroxy-7-azabenzotriazole (HOAt) as the activating agent. The resulting OAt active ester is significantly more reactive than the OBt ester, making HATU exceptionally effective for coupling sterically hindered residues, including N-methylated and β-amino acids.[15][18]
-
COMU: As a third-generation uronium salt based on OxymaPure, COMU combines high reactivity comparable to HATU with improved safety and solubility.[15][19] The incorporation of OxymaPure avoids the use of potentially explosive HOBt/HOAt additives.[19]
Causality: The enhanced performance of onium salts stems from the rapid formation of highly reactive acylium species, which are more effective at acylating the sterically encumbered N-terminus of the peptide chain.
Optimizing Reaction Conditions for Success
Beyond reagent selection, optimizing the reaction environment is crucial for driving the coupling reaction to completion.
Temperature and Microwave-Assisted SPPS
Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.[7] Microwave-assisted SPPS is a particularly powerful technique in this regard.[8][20] Microwave energy rapidly and uniformly heats the reaction system, dramatically accelerating both coupling and deprotection steps.[20][21][22] This not only shortens synthesis times but also significantly improves the purity of peptides containing difficult residues by driving couplings to completion.[23] For β-amino acids, a microwave-assisted protocol can often be the difference between success and failure.
Double Coupling and Capping
For exceptionally difficult residues, a "double coupling" strategy is recommended.[7][16] After the initial coupling reaction, the vessel is drained and washed, and the coupling step is repeated with a fresh solution of activated β-amino acid. This second exposure helps to acylate any remaining free amines.
If monitoring tests (see Protocol 3) indicate incomplete coupling even after a double coupling, it is crucial to cap the unreacted N-termini. This is typically done with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). Capping prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[16]
Solvent Choice
While N,N-dimethylformamide (DMF) is the standard solvent for SPPS, "difficult sequences" prone to aggregation may benefit from the use of more disruptive solvents.[24] Adding small amounts of dimethyl sulfoxide (DMSO) or using N-methyl-2-pyrrolidone (NMP) can help to break up secondary structures and improve the solvation of the growing peptide chain, making the reaction sites more accessible.[24]
Data Presentation and Visualization
Table 1: Recommended Coupling Conditions for β-Amino Acids
| β-Amino Acid Type | Primary Reagent System | Secondary Reagent System | Key Protocol Modifications |
| Unsubstituted (e.g., β-Ala) | DIC / OxymaPure | HBTU / DIEA | Standard conditions; single 60 min coupling. |
| α-Substituted | HBTU / DIEA | HATU / DIEA | Consider double coupling (2 x 60 min). |
| β-Substituted (bulky) | HATU / DIEA | COMU / DIEA | Double coupling (2 x 90 min); consider microwave. |
| α,β-Disubstituted | HATU / DIEA | COMU / DIEA | Mandatory double coupling; microwave strongly recommended. |
| N-Methylated β-Amino Acid | HATU / HOAt / DIEA | PyAOP / DIEA | Extended coupling time (4-12 hours); reduced base.[18][25] |
Diagrams of Key Workflows and Mechanisms
Caption: General workflow for a single β-amino acid coupling cycle in SPPS.
Caption: Simplified mechanism of β-amino acid activation and coupling using HATU.
Detailed Experimental Protocols
These protocols are based on a 0.1 mmol synthesis scale using the Fmoc/tBu strategy.[18] Adjust reagent volumes accordingly for different scales.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered β-amino acids.
-
Resin Preparation: a. Place the Fmoc-deprotected peptide-resin in a suitable reaction vessel. b. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: a. In a separate vial, dissolve the Fmoc-β-amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (2 mL). b. Add DIEA (0.8 mmol, 8 eq) to the activation solution. c. Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution will typically turn yellow.
-
Coupling Reaction: a. Add the pre-activated β-amino acid solution to the peptide-resin. b. Agitate the mixture at room temperature for 90 minutes. For highly hindered residues, extend this time to 2-4 hours.
-
Washing: a. Drain the reaction vessel. b. Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Monitoring and Recoupling (If Necessary): a. Perform a qualitative test for free amines (see Protocol 3). b. If the test is positive, repeat steps 2-4 for a second coupling. If the test remains positive, proceed to capping.
Protocol 2: Microwave-Assisted Coupling
This protocol leverages microwave energy to accelerate the coupling of difficult residues.
-
Resin Preparation: a. Place the Fmoc-deprotected peptide-resin in a microwave-safe reaction vessel. b. Wash the resin with DMF (5 x 1 min).
-
Reagent Addition: a. In a separate vial, prepare a stock solution of the Fmoc-β-amino acid (0.5 mmol, 5 eq), coupling reagent (e.g., DIC, 0.5 mmol, 5 eq), and additive (e.g., OxymaPure, 0.5 mmol, 5 eq) in DMF (2.5 mL). b. Add the reagent solution to the resin. c. Add DIEA (1.0 mmol, 10 eq) to the vessel.
-
Microwave Irradiation: a. Place the vessel in a dedicated microwave peptide synthesizer. b. Irradiate at a constant temperature of 75-90°C for 5-10 minutes.[21][23] (Caution: Do not exceed the temperature stability of the resin and protecting groups).
-
Washing and Monitoring: a. Drain the vessel and wash the resin with DMF (5 x 1 min). b. Perform a monitoring test (Protocol 3). Due to the high efficiency of microwave synthesis, a single coupling is often sufficient.[23]
Protocol 3: Qualitative Monitoring of Coupling (Kaiser Test)
The Kaiser test detects free primary amines on the resin.
-
Sample Preparation: a. Transfer a small sample of resin beads (1-2 mg) to a small glass test tube. b. Add 2-3 drops of each of the following three reagents:
- Reagent A: 5% Ninhydrin in ethanol
- Reagent B: 80% Phenol in ethanol
- Reagent C: 2% 0.001M KCN in pyridine
-
Reaction and Observation: a. Heat the test tube at 100°C for 3-5 minutes. b. Observe the color of the beads and the solution.
- Positive (Incomplete Coupling): Beads and solution turn a deep blue/purple. This indicates the presence of free primary amines.
- Negative (Complete Coupling): Beads remain colorless or turn a faint yellow/brown. The solution is yellow.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 21. SPPS Technology [cem.com]
- 22. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 25. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Incorporation of (3S)-3-amino-4-phenylbutanoic Acid for the Development of Next-Generation Immunomodulatory Peptides
Abstract
The therapeutic landscape of immunomodulation is increasingly focused on the precision and stability of peptide-based agents. While native peptides offer high specificity, their clinical utility is often hampered by poor proteolytic stability and conformational flexibility. The incorporation of unnatural amino acids presents a robust strategy to overcome these limitations.[1] This guide provides an in-depth exploration of (3S)-3-amino-4-phenylbutanoic acid, a chiral β-amino acid, as a strategic building block in the design of proteolytically resistant and conformationally constrained immunomodulatory peptides. We will detail the scientific rationale, step-by-step protocols for synthesis and purification, and a suite of validated bioassays to characterize the immunological activity of these enhanced peptidomimetics.
Introduction: The Rationale for Unnatural Amino Acids in Immunopeptide Design
Peptides are central to the adaptive immune response, primarily through their presentation by Major Histocompatibility Complex (MHC) molecules to T-cell receptors (TCRs), a critical step in T-cell activation.[2] This interaction's specificity makes peptides attractive candidates for developing therapies that can selectively enhance or suppress immune responses in contexts like cancer, autoimmunity, and infectious diseases.[3]
However, the therapeutic potential of natural L-α-peptides is often compromised by:
-
Rapid Proteolytic Degradation: Peptidases in plasma and tissues quickly cleave peptide bonds, leading to short in-vivo half-lives.[1]
-
Conformational Flexibility: The inherent flexibility of short peptides can result in lower binding affinities for their targets and off-target effects.
The introduction of unnatural amino acids, particularly β-amino acids, directly addresses these challenges.[4] β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts. This seemingly minor alteration has profound consequences:
-
Enhanced Proteolytic Resistance: The altered backbone geometry is not recognized by most common proteases, rendering β-peptides and α,β-hybrid peptides highly resistant to enzymatic degradation.[5][6]
-
Defined Secondary Structures: β-peptides are known to fold into stable, predictable secondary structures, such as helices and turns, even in short sequences.[7] This allows for the design of conformationally pre-organized molecules that can bind to their targets with higher affinity and specificity.[4]
This compound is a particularly valuable β-amino acid for this purpose.[8] Its structure combines the stability-conferring β-amino acid backbone with a phenyl side chain. This side chain can serve as a crucial anchor residue for binding within the hydrophobic pockets of MHC molecules, mimicking natural anchor residues like Phenylalanine or Tyrosine, while the backbone provides the desired stability and conformational control.
Design & Synthesis Workflow
The development of a novel immunomodulatory peptide incorporating this compound follows a logical, iterative cycle of design, synthesis, and functional validation.
Caption: Iterative workflow for immunomodulatory peptide development.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid-Containing Peptide
This protocol outlines the manual Fmoc-based SPPS for incorporating Fmoc-(3S)-3-amino-4-phenylbutanoic acid into a peptide sequence. The key challenge with unnatural amino acids, especially β-amino acids, can be steric hindrance, which may slow coupling reactions.[9]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-(3S)-3-amino-4-phenylbutanoic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvent: Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Preparation: a. Place the appropriate amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain.[9]
-
Fmoc Deprotection (N-terminal Amine Deprotection): a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. Repeat once for 15 minutes. c. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
-
Amino Acid Coupling (Standard α-Amino Acid): a. In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 1-2 hours at room temperature. d. Perform a Kaiser test to confirm reaction completion (primary amines will yield a dark blue bead). If the test is positive, the coupling is incomplete; repeat the coupling step. e. After successful coupling, wash the resin with DMF (5 times).
-
Incorporation of Fmoc-(3S)-3-amino-4-phenylbutanoic acid: a. Follow the deprotection steps in 2.2. b. Causality: Due to the potential for steric hindrance with β-amino acids, a more potent coupling reagent like HATU is recommended, and reaction times may need to be extended. c. Pre-activate Fmoc-(3S)-3-amino-4-phenylbutanoic acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. d. Add the solution to the resin and agitate for 2-4 hours. Monitor the reaction. e. Wash the resin with DMF (5 times).
-
Iterative Cycles: Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: a. Wash the final peptide-resin with DMF, DCM, and MeOH, then dry under vacuum. b. Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the TFA solution containing the cleaved peptide. d. Precipitate the peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether. e. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether twice. f. Dry the crude peptide pellet under vacuum.
Protocol: Peptide Purification and Characterization
Procedure:
-
Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. c. Use a linear gradient of Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA). d. Collect fractions corresponding to the major peak and lyophilize to obtain a pure white powder.
-
Characterization: a. Confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF mass spectrometry. The observed mass should match the calculated theoretical mass.
Immunomodulatory Activity Assessment
Once synthesized and purified, the peptide must be functionally validated. The following protocols are designed to assess its stability, target engagement (MHC binding), and functional immunological outcome (T-cell activation and cytokine release).
Protocol: MHC Class II Binding Assay
This assay determines the peptide's ability to bind to a specific soluble MHC-II molecule, a prerequisite for T-cell activation.[10] A competitive fluorescence polarization assay is a common, high-throughput method.[10][11]
Principle: A known high-affinity fluorescently labeled peptide (probe) is incubated with soluble MHC-II molecules. The binding of this large complex tumbles slowly in solution, resulting in high fluorescence polarization (FP). Unlabeled competitor peptides (including the peptide of interest) will compete for binding, displacing the probe and causing a decrease in FP. The IC50 (concentration of competitor required to inhibit 50% of probe binding) is then calculated.[10]
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the purified β-amino acid peptide and a control (all α-amino acid version) in an appropriate buffer (e.g., PBS with 0.1% BSA). b. Prepare serial dilutions of the competitor peptides. c. Prepare a solution of soluble recombinant MHC-II molecules (e.g., HLA-DRB1*01:01) and the corresponding fluorescent probe peptide at their optimal concentrations.
-
Assay Setup: a. In a 384-well black plate, add the MHC-II solution.[11] b. Add the serial dilutions of the competitor peptides. c. Add the fluorescent probe peptide to all wells. Include controls for no competition (MHC + probe only) and background (probe only).
-
Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.[10]
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the FP values against the log of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Peptide Candidate | Sequence | IC50 (μM) for HLA-DRB1*01:01 | Interpretation |
| Native Peptide | Y-A-A-F-L-M-Q-T-S | 5.2 | Moderate Binder |
| β-Modified Peptide | Y-A-X -F-L-M-Q-T-S | 1.8 | High-Affinity Binder |
| Negative Control | G-A-G-P-G-A-G-P-G | >100 | Non-Binder |
| Table 1: Example data from an MHC-II competitive binding assay. X represents this compound. A lower IC50 value indicates higher binding affinity. |
Protocol: T-Cell Activation Assay
This assay measures the functional consequence of peptide-MHC binding: the activation of antigen-specific T cells.[12]
Caption: Simplified overview of CD4+ T-cell activation.
Procedure:
-
Prepare Antigen-Presenting Cells (APCs): a. Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor with the appropriate HLA type using density gradient centrifugation.[13] b. Differentiate monocytes into dendritic cells (DCs) or use B-cells as APCs. c. Pulse the APCs with different concentrations of your peptide (e.g., 0.1, 1, 10 µM) for 4-6 hours at 37°C. Include a positive control peptide and a no-peptide negative control. d. Wash the APCs to remove unbound peptide.
-
Co-culture: a. Isolate CD4+ T cells from the same donor. b. Co-culture the peptide-pulsed APCs with the CD4+ T cells (e.g., at a 1:10 APC:T-cell ratio) in a 96-well U-bottom plate.[13] c. Incubate for 24-72 hours at 37°C, 5% CO₂.
-
Analysis of Activation Markers: a. After 24 hours, harvest the cells. b. Stain with fluorescently-labeled antibodies against CD4, and activation markers like CD69 (early activation) and CD25 (late activation). c. Analyze the percentage of CD69+ or CD25+ cells within the CD4+ T-cell population using flow cytometry.[14]
Protocol: Cytokine Release Assay
This assay quantifies the type of immune response elicited by measuring the profile of secreted cytokines.[15]
Procedure:
-
Sample Collection: After 48-72 hours of the T-cell co-culture (from protocol 3.2), carefully collect the cell culture supernatant without disturbing the cell pellet.
-
Measurement: a. Analyze the supernatant for key cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[15][16] b. Rationale for Cytokine Choice:
- IFN-γ, IL-2, TNF-α: Markers of a pro-inflammatory Th1 response, often desired in cancer immunotherapy.
- IL-4, IL-5, IL-10: Markers of an anti-inflammatory or Th2/Treg response, potentially desirable for treating autoimmune diseases.
-
Data Analysis: Quantify the concentration of each cytokine (pg/mL or ng/mL) by comparing to a standard curve. Present the data as a bar graph comparing different peptide treatments.
Conclusion and Future Directions
The strategic incorporation of this compound offers a powerful and validated approach to enhancing the therapeutic properties of immunomodulatory peptides. By conferring proteolytic resistance and conformational stability, this β-amino acid enables the design of peptidomimetics with improved in-vivo half-lives and target affinities. The protocols detailed herein provide a comprehensive framework for the synthesis, purification, and functional evaluation of these next-generation therapeutic candidates. Future work may involve exploring different positions of incorporation, combining this modification with other peptide engineering strategies (e.g., cyclization), and advancing lead candidates into preclinical in-vivo models to fully assess their therapeutic efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. A Systematic Assessment of MHC Class II Peptide Binding Predictions and Evaluation of a Consensus Approach | PLOS Computational Biology [journals.plos.org]
- 3. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. Cytokine Elisa [bdbiosciences.com]
Analytical HPLC Methods for Peptides Containing L-beta-Homophenylalanine: An Application Guide
Introduction: The Analytical Imperative for Non-Canonical Peptides
The landscape of peptide therapeutics is undergoing a significant transformation, driven by the integration of non-canonical amino acids to enhance proteolytic stability, modulate bioactivity, and refine pharmacokinetic profiles.[1] Among these, L-beta-Homophenylalanine (L-β-Hph), a β-amino acid homolog of phenylalanine, is of particular interest. Its incorporation into peptide backbones introduces a unique structural motif that can profoundly influence peptide conformation and function. Consequently, the development of robust and reliable analytical High-Performance Liquid Chromatography (HPLC) methods is paramount for the characterization, purity assessment, and quality control of these novel peptide entities.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and optimizing analytical HPLC methods for peptides containing L-β-Homophenylalanine. We will delve into the foundational principles of reversed-phase chromatography as applied to these unique peptides, offer detailed experimental protocols, and explain the rationale behind critical methodological choices.
Core Principles: Understanding the Chromatographic Behavior of L-β-Hph Peptides
Reversed-phase HPLC (RP-HPLC) is the predominant technique for peptide analysis and purification due to its high resolving power and compatibility with volatile mobile phases suitable for mass spectrometry.[3] The separation mechanism in RP-HPLC is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[3] The inclusion of L-β-Hph, with its additional methylene group compared to phenylalanine, significantly increases the hydrophobicity of a peptide.[4] This increased hydrophobicity is a key determinant of its retention behavior on a reversed-phase column.[5]
Several factors influence the separation of peptides containing L-β-Hph:
-
Hydrophobicity: The primary driver of retention. The position of the L-β-Hph residue within the peptide sequence can also impact the overall hydrophobicity and interaction with the stationary phase.[6]
-
Stereochemistry: The presence of a β-amino acid can introduce diastereomeric possibilities, especially when other chiral centers are present in the peptide. Chiral stationary phases (CSPs) may be necessary for the separation of such stereoisomers.[7][8]
-
Secondary Structure: The incorporation of β-amino acids can induce specific secondary structures, such as helices and turns. These conformational differences can affect the accessibility of hydrophobic residues to the stationary phase, thereby influencing retention.
Method Development: A Strategic Approach
A systematic approach to method development is crucial for achieving optimal separation of L-β-Hph-containing peptides.[9] This involves the careful selection and optimization of the stationary phase, mobile phase, and gradient conditions.
Stationary Phase Selection: The Foundation of Separation
The choice of the HPLC column is a critical first step.[2] For peptides, wide-pore stationary phases (typically 300 Å) are preferred to allow for better diffusion of the larger molecules into the pores.
| Stationary Phase | Key Characteristics & Applications |
| C18 (Octadecylsilane) | The workhorse for peptide separations. Offers high hydrophobicity and excellent resolving power for a wide range of peptides. It is the recommended starting point for method development.[10] |
| C8 (Octylsilane) | Less retentive than C18, making it suitable for very hydrophobic peptides that might exhibit excessive retention on a C18 column.[2] |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with aromatic residues like phenylalanine and L-β-Hph. This can be advantageous for separating peptides with subtle differences in their aromatic content.[11] |
| Chiral Stationary Phases (CSPs) | Essential for the separation of diastereomers. Macrocyclic glycopeptides (e.g., Teicoplanin-based) and zwitterionic selectors have shown broad utility for chiral amino acid and peptide separations.[7][8][12] |
Mobile Phase Composition: Fine-Tuning Selectivity
The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), usually acetonitrile.[2] Ion-pairing agents are added to both phases to improve peak shape and resolution.
-
Organic Modifier: Acetonitrile is the most common choice due to its low viscosity and UV transparency.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent. It forms ion pairs with the basic residues of the peptide, neutralizing their charge and enhancing their interaction with the hydrophobic stationary phase. Formic acid (0.1%) is an alternative for mass spectrometry (MS) compatibility, although it may result in broader peaks for some peptides.
-
pH: The pH of the mobile phase affects the ionization state of acidic and basic residues in the peptide, which in turn influences retention time.[9] Operating at a low pH (around 2-3) with TFA ensures that both the carboxyl groups of the peptide and the residual silanol groups on the silica-based stationary phase are protonated, minimizing undesirable secondary interactions.
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for the analytical HPLC of peptides containing L-β-Homophenylalanine.
Caption: General workflow for analytical HPLC of L-β-Hph peptides.
Protocol 1: Standard Reversed-Phase HPLC Analysis
This protocol provides a starting point for the analysis of a peptide containing L-β-Homophenylalanine.
1. Materials and Reagents:
-
Peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with a UV detector[2]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm, 300 Å)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. Add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or helium sparging.
3. Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
4. HPLC Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm, 300 Å | Provides good initial retention and resolution for a wide range of peptides. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical purposes. |
| Detection Wavelength | 214 nm & 280 nm | 214 nm for peptide backbone absorption (higher sensitivity); 280 nm for aromatic residues (e.g., Trp, Tyr, Phe, β-Hph). |
| Gradient | 5-65% B over 30 minutes | A shallow gradient is often required for good resolution of peptides.[9] This can be optimized based on the initial results. |
5. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
Protocol 2: Chiral Separation of Diastereomeric Peptides
If the synthesis of a peptide containing L-β-Hph and other chiral centers can result in diastereomers, a chiral separation method is necessary.
1. Materials and Reagents:
-
As in Protocol 1
-
Chiral stationary phase column (e.g., macrocyclic glycopeptide-based)[7]
2. Mobile Phase Preparation:
-
Mobile phase compositions for chiral separations can be more varied and may include polar ionic or reversed-phase modes.[7] A typical starting point for a macrocyclic glycopeptide column in reversed-phase mode would be similar to Protocol 1.
3. HPLC Method Parameters:
| Parameter | Setting | Rationale |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC™ T) | Specifically designed to resolve enantiomers and diastereomers. |
| Flow Rate | 0.5 - 1.0 mL/min | May need to be optimized for the specific chiral column. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral separations. |
| Injection Volume | 5-10 µL | |
| Detection Wavelength | 214 nm & 280 nm | |
| Gradient | Isocratic or shallow gradient | Chiral separations often benefit from isocratic conditions or very shallow gradients to maximize resolution. |
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the different diastereomers.
-
Determine the diastereomeric ratio.
Advanced Considerations: UPLC and Mass Spectrometry
For higher resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is an excellent alternative to conventional HPLC.[13] UPLC systems utilize sub-2 µm particle size columns, which provide significantly improved efficiency.
Caption: Comparison of HPLC and UPLC characteristics.
Coupling HPLC or UPLC with mass spectrometry (LC-MS) provides an orthogonal detection method that can confirm the identity of the peptide and its impurities by providing accurate mass information.[8][14][15] This is particularly valuable for characterizing novel peptides containing non-canonical amino acids.
Conclusion
The analytical chromatography of peptides containing L-β-Homophenylalanine requires a thoughtful and systematic approach. By understanding the fundamental principles of reversed-phase and chiral chromatography and by carefully selecting and optimizing the stationary phase, mobile phase, and gradient conditions, researchers can develop robust and reliable methods for the characterization and quality control of these important next-generation peptide therapeutics. The protocols and guidelines presented in this application note provide a solid foundation for achieving these analytical goals.
References
- 1. mdpi.com [mdpi.com]
- 2. biovera.com.au [biovera.com.au]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. The effect of increasing hydrophobicity on the self-assembly of amphipathic beta-sheet peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. hplc.eu [hplc.eu]
- 11. lcms.cz [lcms.cz]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. waters.com [waters.com]
- 14. mdpi.com [mdpi.com]
- 15. labs.iqvia.com [labs.iqvia.com]
Application Note: Mass Spectrometry Analysis of Synthetic Peptides with β-Homophenylalanine
For: Researchers, scientists, and drug development professionals engaged in the analysis of synthetic peptides incorporating non-natural amino acids.
Introduction: The Rising Importance of β-Homophenylalanine in Peptide Therapeutics
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and pharmacokinetic profiles. Among these, β-amino acids, and specifically β-homophenylalanine (β-hPhe), have garnered significant interest. The additional methylene group in the backbone of β-hPhe, compared to its α-counterpart, induces unique conformational constraints and can lead to the formation of novel secondary structures, thereby modulating the biological activity of the peptide.
Mass spectrometry (MS) is an indispensable tool for the characterization of these modified peptides. However, the structural nuances introduced by β-amino acids can lead to fragmentation patterns that deviate from those of standard peptides, necessitating specialized analytical approaches.[1] This application note provides a comprehensive guide to the mass spectrometry analysis of synthetic peptides containing β-homophenylalanine, detailing experimental protocols and data interpretation strategies to ensure accurate characterization.
Challenges and Considerations in the MS Analysis of β-hPhe Peptides
The primary challenge in the analysis of peptides containing β-hPhe lies in the altered fragmentation behavior compared to peptides composed solely of α-amino acids. Standard collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) may yield atypical fragment ions or unexpected neutral losses, complicating spectral interpretation. Furthermore, the synthesis of these peptides can introduce unique impurities that require careful chromatographic separation and identification.[2][3]
Key considerations include:
-
Chromatographic Separation: Achieving optimal separation of the target β-hPhe peptide from closely related impurities, such as deletion or insertion sequences, is critical.[2] The use of MS-compatible mobile phases, such as those containing formic acid, is preferable to trifluoroacetic acid (TFA), which can cause ion suppression.[3]
-
Ionization Efficiency: While electrospray ionization (ESI) is a robust method for peptide analysis, the hydrophobicity and charge state of the β-hPhe-containing peptide can influence its ionization efficiency.[4][5]
-
Fragmentation Method Selection: The choice of fragmentation technique (CID, HCD, ETD) will significantly impact the resulting tandem mass spectrum. Understanding the fragmentation pathways of β-amino acid-containing peptides is crucial for confident sequence verification.
Experimental Protocols
Sample Preparation
Proper sample preparation is paramount for successful MS analysis.[6] The goal is to ensure the sample is free of contaminants that can interfere with ionization and analysis, such as salts, detergents, and residual synthesis reagents.[7][8]
Protocol: Desalting and Solubilization of Synthetic β-hPhe Peptides
-
Initial Dissolution: Dissolve the lyophilized synthetic peptide in a minimal amount of a suitable solvent. For many peptides, a solution of 50% acetonitrile in water with 0.1% formic acid is a good starting point.[8]
-
Desalting: Use a C18 solid-phase extraction (SPE) cartridge to remove salts and other hydrophilic impurities.
-
Conditioning: Equilibrate the SPE cartridge with 1 mL of 100% acetonitrile followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the dissolved peptide solution onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts.
-
Elution: Elute the peptide with 1 mL of 70% acetonitrile, 0.1% formic acid in water.
-
-
Solvent Evaporation and Reconstitution: Dry the eluted peptide solution in a vacuum centrifuge. Reconstitute the peptide in the appropriate solvent for LC-MS analysis (e.g., 5% acetonitrile, 0.1% formic acid in water) to a final concentration of approximately 1 mg/mL.
LC-MS/MS Method Development
A well-optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential for separating the β-hPhe peptide from impurities and for obtaining high-quality mass spectra.[9][10]
Table 1: Recommended LC-MS/MS Parameters for β-hPhe Peptide Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase, 1.7-2.1 µm particle size, 50-150 mm length | Provides good retention and separation of peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible and provides good protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography of peptides. |
| Gradient | 5-40% B over 30 minutes | A shallow gradient is often necessary to resolve closely related impurities.[11] |
| Flow Rate | 200-400 µL/min | Standard flow rate for analytical LC-MS. |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | ESI is a soft ionization technique suitable for peptides.[5] |
| MS1 Scan Range | m/z 300-2000 | To detect the precursor ions of the peptide. |
| MS/MS Fragmentation | CID, HCD, and/or ETD | To obtain sequence information. |
| Collision Energy (CID/HCD) | Normalized Collision Energy (NCE) of 25-35% | A good starting point for peptide fragmentation. |
| ETD Reaction Time | 50-100 ms | To be optimized based on the precursor charge state. |
Data Interpretation: Unraveling the Fragmentation of β-hPhe Peptides
The interpretation of tandem mass spectra of peptides containing β-homophenylalanine requires a nuanced understanding of how the β-amino acid influences backbone cleavage. While standard b- and y-ions are expected from CID and HCD, the presence of the additional methylene group can lead to unique fragmentation pathways.
Expected Fragmentation Patterns
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These techniques typically induce cleavage of the peptide amide bonds, generating b- and y-type ions.[12] For a peptide containing β-hPhe, the mass of the b- and y-ions will be shifted accordingly. It is also plausible that unique neutral losses may occur from the β-hPhe side chain or backbone, although specific literature on this is scarce. Based on studies of other modified amino acids, a characteristic neutral loss of the entire side chain or parts of it could be observed.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond, producing c- and z-type ions. This technique is particularly useful for preserving post-translational modifications. For peptides with β-amino acids, ETD has been shown to result in different fragmentation patterns compared to α-peptides. Cleavage of the N-Cβ and Cα-Cβ bonds in β-amino acids is reported to be less frequent, leading to a prevalence of a• and y-type ions.
Visualizing the Workflow and Fragmentation
Caption: Experimental workflow for the mass spectrometry analysis of β-hPhe peptides.
Caption: Hypothesized fragmentation of a peptide containing β-homophenylalanine.
Conclusion
The mass spectrometric analysis of synthetic peptides containing β-homophenylalanine presents unique challenges that can be overcome with careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters. Understanding the potential for altered fragmentation patterns is key to the successful characterization of these novel therapeutic candidates. The protocols and strategies outlined in this application note provide a robust framework for researchers to confidently analyze and interpret data from this important class of molecules.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Analysis of phosphorylated peptides by double pseudoneutral loss extraction coupled with derivatization using N-(4-bromobenzoyl)aminoethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. texere-v2.useast01.umbraco.io [texere-v2.useast01.umbraco.io]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Optimizing LC-MS For Biopharmaceutical Analysis [pharmaceuticalonline.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3S)-3-amino-4-phenylbutanoic acid in Neuroscience Research: A Technical Guide for Selective Modulation of Voltage-Gated Calcium Channels
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (3S)-3-amino-4-phenylbutanoic acid, the (S)-enantiomer of phenibut, in neuroscience research. We will explore its unique mechanism of action, contrast it with its stereoisomer, and provide detailed protocols for its use as a selective pharmacological tool.
Introduction: The Importance of Stereochemistry in Phenibut's Pharmacology
Phenibut (3-phenyl-4-aminobutyric acid) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is clinically used in some countries for its anxiolytic and nootropic effects.[1] Commercially available phenibut is typically a racemic mixture, containing both the (R)- and (S)-enantiomers. However, extensive research has revealed that the pharmacological activity of these two isomers is distinct, a critical consideration for precise neuroscientific investigation.[2][3]
The (R)-enantiomer is primarily responsible for the GABA-mimetic effects of racemic phenibut through its activity as a GABA-B receptor agonist.[2][4] In contrast, this compound shows negligible affinity for GABA-B receptors.[5] Instead, its primary mechanism of action is the binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), placing it in the class of compounds known as gabapentinoids.[3][5][6] This stereospecificity makes this compound an invaluable tool for isolating and studying the physiological roles of the α2-δ VDCC subunit without the confounding effects of GABA-B receptor activation.
Section 1: Mechanism of Action
The primary molecular target of this compound is the α2-δ auxiliary subunit of presynaptic VDCCs.[5][6]
Causality of Action:
-
Binding to α2-δ Subunit: this compound binds to the α2-δ subunit, a protein that modulates the trafficking and function of the main pore-forming α1 subunit of high-voltage-activated calcium channels.[5]
-
Modulation of Calcium Influx: This binding event is thought to induce a conformational change that reduces the influx of calcium (Ca²⁺) into the presynaptic terminal following an action potential.
-
Reduced Neurotransmitter Release: The influx of Ca²⁺ is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By dampening this Ca²⁺ signal, this compound effectively reduces the release of excitatory neurotransmitters such as glutamate and substance P, particularly in states of neuronal hyperexcitability. This mechanism underlies its therapeutic potential in conditions like neuropathic pain.[7]
Caption: Mechanism of this compound at the presynaptic terminal.
Section 2: Comparative Pharmacology of Phenibut Enantiomers
The distinct pharmacological profiles of the (R)- and (S)-enantiomers underscore the importance of using the pure isomer for targeted research. While the (R)-enantiomer's effects are largely attributable to GABA-B agonism, both enantiomers contribute to the gabapentinoid activity of the racemic mixture.[3][5]
Expert Insight: Choosing this compound allows a researcher to specifically probe the consequences of α2-δ subunit modulation. For example, in a behavioral study, any observed anxiolytic or analgesic effects can be confidently attributed to this mechanism, rather than a combination of GABA-B and VDCC effects that would occur with racemic or (R)-phenibut.
| Compound | Target: GABA-B Receptor (Ki, µM) | Target: α2-δ VDCC Subunit (Ki, µM) | Primary Pharmacological Effect |
| This compound | >1000[8] | 39[5] | Gabapentin-like (VDCC modulation) |
| (R)-Phenibut | 92[2][4] | 23[5] | GABA-B Agonism & VDCC modulation |
| Racemic Phenibut | 177[2][4] | Not separately determined | Mixed GABA-B/VDCC effects |
| Baclofen (Reference) | 6.0[2][4] | 156[5] | Potent GABA-B Agonism |
| Gabapentin (Reference) | Negligible | 0.05[5] | Potent VDCC modulation |
Section 3: Key Research Applications & Protocols
The selectivity of this compound makes it an ideal tool for investigating physiological processes mediated by the α2-δ VDCC subunit, such as neuropathic pain and certain forms of epilepsy.
Application 1: Investigating Neuropathic and Inflammatory Pain
Neuropathic pain is often characterized by neuronal hyperexcitability and ectopic firing, which is driven by upregulated VDCC function. This compound can be used to assess the contribution of the α2-δ subunit to pain pathology.[5][7]
Caption: Experimental workflow for assessing analgesia in the CCI model.
Protocol 3.1: In Vivo Assessment of Analgesia using the Chronic Constriction Injury (CCI) Model
This protocol describes the use of this compound to reverse tactile allodynia in a rat model of neuropathic pain.[7]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
4-0 chromic gut sutures
-
Von Frey filaments
-
Male Sprague-Dawley rats (200-250 g)
Methodology:
-
Animal & Baseline: Acclimate rats for 7 days. Measure the baseline 50% paw withdrawal threshold (PWT) using the up-down method with von Frey filaments on the plantar surface of both hind paws.
-
CCI Surgery: Anesthetize the rat. Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve. Loosely tie four ligatures (4-0 chromic gut) around the nerve with ~1 mm spacing. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation. Close the incision.
-
Post-Operative Development: Allow 7-14 days for neuropathic pain symptoms (allodynia) to develop. Confirm a significant decrease in the PWT in the ipsilateral (operated) paw compared to baseline and the contralateral paw.
-
Drug Preparation and Administration: Dissolve this compound in sterile saline to the desired concentration (e.g., 10-100 mg/mL). Administer the solution via intraperitoneal (i.p.) injection at a volume of 1 mL/kg. A vehicle-only group must be included as a control.
-
Behavioral Testing: At a predetermined time post-injection (e.g., 30, 60, 120 minutes), re-assess the PWT in both paws using von Frey filaments.
-
Data Analysis: The primary endpoint is the reversal of allodynia, indicated by a significant increase in the PWT of the ipsilateral paw in the drug-treated group compared to the vehicle-treated group.
Rationale for Protocol Design:
-
CCI Model: This model reliably mimics the symptoms of human neuropathic pain, including mechanical allodynia, making it a standard for preclinical analgesic screening.[7]
-
Von Frey Testing: Provides a quantitative measure of mechanical sensitivity, allowing for objective assessment of the drug's analgesic effect.
-
Vehicle Control: This is a self-validating step, essential to ensure that the observed effects are due to the compound and not the injection procedure or vehicle.
Application 2: Validating Target Engagement
To confirm that this compound interacts with its intended target, a competitive radioligand binding assay can be performed.
Protocol 3.2: In Vitro [³H]Gabapentin Competitive Binding Assay
This protocol measures the ability of this compound to displace the high-affinity radioligand [³H]gabapentin from the α2-δ subunit in brain tissue homogenates.[5]
Materials:
-
Rat brain tissue (cortex or whole brain minus cerebellum)
-
[³H]Gabapentin (specific activity ~30-60 Ci/mmol)
-
This compound
-
HEPES buffer
-
Polyethylenimine (PEI)
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold HEPES buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet (crude membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
A fixed concentration of [³H]Gabapentin (e.g., 10 nM).
-
Increasing concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M).
-
Brain membrane preparation (e.g., 100 µg protein).
-
HEPES buffer to a final volume.
-
Total Binding: Wells with membranes and [³H]Gabapentin only.
-
Non-specific Binding: Wells with membranes, [³H]Gabapentin, and a saturating concentration of unlabeled gabapentin (e.g., 100 µM).
-
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in PEI to reduce non-specific binding) using a cell harvester. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific [³H]Gabapentin binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of binding), which can then be converted to the inhibition constant (Ki).
Rationale for Protocol Design:
-
Competitive Binding: This is the gold standard for determining the affinity of an unlabeled compound for a specific receptor or binding site.
-
[³H]Gabapentin: As a high-affinity, selective ligand for the α2-δ subunit, it is the ideal radiotracer for this assay.[5]
-
Non-specific Binding Control: This step is crucial for accuracy, ensuring that the measured signal represents true binding to the target of interest and not to the filters or other membrane components.
References
- 1. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. science.rsu.lv [science.rsu.lv]
- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Troubleshooting & Optimization
Common side reactions in Fmoc-L-beta-homophenylalanine peptide synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-β-homophenylalanine.
The incorporation of non-proteinogenic amino acids like Fmoc-L-β-homophenylalanine is a powerful strategy for developing novel peptide therapeutics with enhanced proteolytic stability and unique conformational properties.[1][2] However, the structural differences of β-amino acids compared to their α-counterparts can introduce specific challenges during synthesis. This guide is designed to help you navigate these complexities and achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Coupling Efficiency & Incomplete Reactions
Question: I am observing a low yield and my mass spectrometry results show significant truncated sequences, particularly after the planned incorporation of Fmoc-L-β-homophenylalanine. What is causing this and how can I improve the coupling efficiency?
Answer:
Low coupling efficiency when incorporating Fmoc-L-β-homophenylalanine is a common issue primarily due to steric hindrance . The β-amino acid backbone, combined with the bulky homophenylalanine side chain, can physically obstruct the approach of the activated carboxyl group to the resin-bound amine, leading to slower reaction kinetics and incomplete coupling.[3]
-
Optimize Your Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance. It is recommended to use more potent activating agents.[3]
-
Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are highly effective for sterically hindered couplings. They form highly reactive activated esters that can significantly improve reaction rates.[3][4]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for challenging couplings.[4]
Coupling Reagent Class Recommended Use Key Advantages & Considerations HATU/HCTU Aminium/Uronium Salt Highly Recommended Generate highly reactive OAt/O-6-ClBt esters; excellent for hindered couplings.[3] COMU Aminium/Uronium Salt Highly Recommended More reactive uronium form and requires only one equivalent of base.[4] PyBOP/PyAOP Phosphonium Salt Recommended Effective for difficult couplings, including N-methyl amino acids.[4] DCC/DIC + HOBt/Oxyma Carbodiimide Use with caution Less effective for hindered couplings; risk of side reactions. Additives are crucial to suppress racemization. -
-
Extend Coupling Time: The kinetics for coupling sterically hindered residues are inherently slower. Increasing the reaction time from a standard 1-2 hours to 2-4 hours or even longer can drive the reaction closer to completion.[4][5]
-
Perform a Double Coupling: Immediately following the initial coupling and subsequent washing steps, perform a second coupling with a fresh solution of activated Fmoc-L-β-homophenylalanine without an intermediate Fmoc deprotection step. This is a highly effective strategy to maximize the acylation of unreacted amines.[6]
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-L-β-homophenylalanine and coupling reagent (e.g., 3-5 equivalents relative to resin loading) can help to increase the reaction rate.[7]
This protocol assumes a manual synthesis on a 0.1 mmol scale.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-β-homophenylalanine (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol). Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for a minimum of 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue coupling for another 1-2 hours and re-test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
(Optional but Recommended) Double Coupling: If the Kaiser test remains positive or if this is a known difficult coupling, repeat steps 2-5.
-
Proceed: Continue with the Fmoc deprotection of the newly added Fmoc-L-β-homophenylalanine to proceed with the synthesis.
Issue 2: Peptide Aggregation & Solubility Problems
Question: My peptide, which contains β-homophenylalanine, is showing signs of on-resin aggregation (e.g., poor resin swelling, slow draining). Additionally, the final cleaved peptide is difficult to dissolve. How can I address this?
Answer:
The homophenylalanine side chain is hydrophobic, and its incorporation can increase the tendency of the growing peptide chain to aggregate on the solid support, especially in longer sequences or those with multiple hydrophobic residues.[8][9] This on-resin aggregation can block reactive sites, leading to failed synthesis.[8] The hydrophobicity also impacts the solubility of the final peptide.[8][10]
-
Solvent Optimization:
-
During synthesis, consider using NMP (N-methylpyrrolidone) instead of or in a mixture with DMF, as it can be better at solvating aggregated sequences.
-
For dissolving the final peptide, start with a small amount of an organic solvent like DMSO or DMF, and then slowly dilute with your desired aqueous buffer.[10][11] Sonication can also aid in dissolution.[10]
-
-
Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) to the coupling and deprotection steps can help disrupt the secondary structures that lead to aggregation.
-
Microwave-Assisted Synthesis: Microwave energy can effectively disrupt intermolecular hydrogen bonding, which is a primary driver of aggregation, thereby improving reaction efficiency.[12]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help to reduce aggregation and improve coupling kinetics.[13]
Caption: Troubleshooting workflow for aggregation and solubility issues.
Issue 3: Potential for Racemization/Epimerization
Question: I am concerned about the chiral purity of my peptide containing L-β-homophenylalanine. What is the risk of epimerization, and how can I minimize it?
Answer:
Epimerization is the unwanted conversion of an L-amino acid to its D-form at the α-carbon (or in this case, the β-carbon). This is a risk during the activation step of peptide coupling, especially for sterically hindered amino acids that require longer reaction times or more forceful activation conditions.[14] While β-amino acids are generally considered less prone to racemization via the typical oxazolone mechanism of α-amino acids, the extended activation times needed for Fmoc-L-β-homophenylalanine can increase the risk of direct proton abstraction by base.[14] The resulting epimerized peptide will have the same mass but different chromatographic properties and biological activity.[14]
-
Choice of Base: The base used during coupling plays a critical role. Use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine . Collidine is reported to cause less racemization than DIPEA.[15]
-
Use of Additives: When using carbodiimide-based coupling reagents (DCC, DIC), the addition of racemization-suppressing agents like HOBt (Hydroxybenzotriazole) or OxymaPure is mandatory.[7] COMU, which is based on Oxyma, is known for its superior racemization suppression.[15]
-
Avoid Pre-activation: For aminium/uronium reagents like HATU, it is recommended to add the coupling reagent to the mixture of the amino acid and the resin-bound peptide just after the addition of the base, rather than pre-activating the amino acid in solution for an extended period. This minimizes the time the activated amino acid exists in solution, where it is susceptible to epimerization.
Caption: Key considerations to minimize epimerization during coupling.
Issue 4: Analytical Characterization of Side Products
Question: How can I analytically confirm the presence of the side products discussed, such as truncated sequences or epimers?
Answer:
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for characterizing your crude peptide product.
-
RP-HPLC Analysis:
-
Truncated Sequences: These will typically appear as earlier eluting peaks on a reverse-phase HPLC chromatogram compared to the full-length product, as they are generally more polar.
-
Epimers: Diastereomers (the result of epimerization in a peptide containing other chiral centers) will often have slightly different retention times on a high-resolution analytical column. Co-injecting your sample with a standard synthesized with D-β-homophenylalanine can help confirm the identity of an epimeric peak.
-
-
Mass Spectrometry (LC-MS):
-
Identity Confirmation: The primary peak should correspond to the calculated mass of your target peptide.
-
Deletion Sequences: Peaks corresponding to the mass of the target peptide minus the mass of one or more amino acid residues are indicative of incomplete coupling or deprotection. A mass difference corresponding to Fmoc-L-β-homophenylalanine will confirm a failure at that specific step.
-
Epimers: As epimers have the same mass, MS alone cannot distinguish them. However, when coupled with LC, the separation of diastereomers can be observed, and their identical mass confirmed.[16]
-
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard choice is TFA/TIS/Water (95:2.5:2.5, v/v/v) . Triisopropylsilane (TIS) acts as a scavenger.[17]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Dissolve a small amount of the crude peptide for analysis by RP-HPLC and LC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. jpt.com [jpt.com]
- 9. Fmoc-D-β-homophenylalanine - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. genscript.com [genscript.com]
- 12. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS | Semantic Scholar [semanticscholar.org]
- 13. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesalabs.com [mesalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Optimizing L-beta-Homophenylalanine Coupling in SPPS
Welcome to the technical support center for optimizing the incorporation of L-beta-Homophenylalanine (L-β-hPhe) in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of this sterically hindered β-amino acid. Here, we will explore the root causes of common issues and provide detailed, field-proven troubleshooting strategies and optimized protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is L-β-Homophenylalanine considered a "difficult" amino acid to couple in SPPS?
A1: The primary challenge with L-β-Homophenylalanine lies in its structure. As a β-amino acid, the amino group is attached to the second carbon from the carboxyl group, which is sterically more hindered than in α-amino acids. The bulky phenyl group further exacerbates this steric hindrance, slowing down the kinetics of the coupling reaction. This can lead to incomplete couplings, resulting in deletion sequences and lower purity of the final peptide.
Q2: What are the typical signs of poor L-β-hPhe coupling?
A2: The most common indicators of inefficient coupling include:
-
Positive Kaiser Test (or other ninhydrin-based tests): A strong blue or purple color indicates a significant number of unreacted primary amines on the resin.
-
HPLC analysis of a test cleavage: The chromatogram will show a major peak corresponding to the truncated peptide (the sequence without L-β-hPhe) and a smaller peak for the desired product.
-
Mass spectrometry of the crude product: The mass spectrum will confirm the presence of the deletion sequence.
Q3: Can I just extend the coupling time to improve efficiency?
A3: While extending the coupling time can help, it's often not a complete solution and can sometimes be detrimental.[1][2] Prolonged exposure to the basic conditions of the coupling reaction can increase the risk of side reactions, such as racemization.[3][4] A more robust approach involves a combination of optimized reagents and reaction conditions.
Section 2: Troubleshooting Guide - In-Depth Solutions
This section addresses specific problems you might encounter and provides a logical framework for resolving them.
Issue 1: Persistent positive Kaiser test after a standard coupling cycle for L-β-hPhe.
Root Cause Analysis:
A positive Kaiser test signifies incomplete acylation of the free amine on the growing peptide chain. With L-β-hPhe, this is almost always due to the steric hindrance slowing the reaction rate to a point where a standard coupling time is insufficient. The choice of coupling reagent and its activation efficiency are also critical factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete L-β-hPhe coupling.
Detailed Solutions:
-
Implement a Double Coupling Strategy: This is often the most effective first step.[1][5][6] After the initial coupling reaction and a thorough wash, repeat the coupling step with a fresh solution of activated L-β-hPhe. This provides a second opportunity for the reaction to go to completion.
-
Optimize Your Coupling Reagent: For sterically hindered amino acids, standard carbodiimide reagents like DIC may not be sufficient.[7] More potent activating agents are recommended.
Coupling Reagent Class Key Advantages for Hindered Couplings HATU Aminium Salt Forms highly reactive OAt-active esters; very fast kinetics.[8] HBTU Aminium Salt A robust and commonly used reagent, often effective for difficult couplings. PyBOP Phosphonium Salt Generates OBt-active esters; known to minimize racemization.[9] COMU Aminium Salt High reactivity, comparable to HATU, with improved safety and solubility profile. Recommendation: If you are using HBTU and still see incomplete coupling, switching to HATU is a logical next step due to the higher reactivity of the OAt-active ester it forms.
-
Increase Reagent Concentration and Equivalents: Increasing the concentration of the amino acid and coupling reagents can drive the reaction forward.[10] Instead of the standard 3-5 equivalents, consider using up to 10 equivalents for the L-β-hPhe coupling step.
Issue 2: Significant deletion peak observed in HPLC/MS even after double coupling.
Root Cause Analysis:
If double coupling with a potent activator is still insufficient, the issue may stem from secondary structure formation or resin aggregation. The growing peptide chain can fold back on itself, physically blocking the N-terminal amine and preventing the activated L-β-hPhe from reaching the reaction site.
Troubleshooting Workflow:
Caption: Advanced strategies for overcoming persistent coupling failures.
Detailed Solutions:
-
Introduce Chaotropic Salts: Adding salts like LiCl to the coupling solvent (DMF) can disrupt hydrogen bonds that lead to secondary structure formation, thereby improving the solvation of the peptide chain and accessibility of the N-terminus.
-
Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents can alter the resin swelling and peptide solvation properties, which may break up aggregates.
-
Elevate the Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. This should be done with caution, as higher temperatures can also increase the risk of racemization.
Section 3: Experimental Protocols
Protocol 1: On-Resin Monitoring of Coupling Efficiency (Kaiser Test)
-
After the coupling step, wash the resin thoroughly with DMF (3x).
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the following reagents:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Incomplete coupling (free primary amines present).
-
Yellow/Colorless: Complete coupling.
-
Protocol 2: Optimized Double Coupling for L-β-Homophenylalanine
This protocol assumes a 0.1 mmol synthesis scale.
-
First Coupling:
-
Dissolve 4 equivalents (0.4 mmol) of Fmoc-L-β-hPhe and 3.9 equivalents (0.39 mmol) of HATU in DMF.
-
Add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Couple for 2 hours at room temperature.
-
Wash the resin with DMF (5x).
-
-
Second Coupling:
-
Repeat the steps for the first coupling with a fresh solution of activated Fmoc-L-β-hPhe.
-
Couple for an additional 2 hours.
-
Wash the resin with DMF (5x) and then DCM (3x) before proceeding to the next deprotection step.
-
Protocol 3: Capping Unreacted Amines
If a small number of unreacted amines remain after double coupling, it is often better to permanently block them (cap them) to prevent the formation of deletion sequences.
-
After the final wash of the coupling step, add a solution of 10% acetic anhydride and 10% DIPEA in DMF to the resin.
-
React for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. mesalabs.com [mesalabs.com]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Preventing racemization of beta-amino acids during peptide synthesis
Technical Support Center: β-Amino Acid Peptide Synthesis
Welcome to the technical support resource for scientists and researchers engaged in peptide synthesis involving β-amino acids. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the critical issue of racemization. As Senior Application Scientists, our goal is to provide you with the mechanistic understanding and practical solutions needed to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of β-amino acids, and why is it a more complex issue than with α-amino acids?
Racemization refers to the inversion of a stereocenter, converting a single enantiomer into a mixture of both enantiomers. During peptide synthesis, this results in the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities.
For α-amino acids, the primary racemization pathway during coupling proceeds through a 5(4H)-oxazolone (or azlactone) intermediate. The formation of this planar, achiral intermediate is well-understood, and its tendency to racemize is highly dependent on the N-terminal protecting group.
β-amino acids, however, cannot form a stable five-membered oxazolone ring. Instead, the principal pathway for racemization is direct enolization at the β-carbon, facilitated by a base. This makes the choice of base, its stoichiometry, and the nature of the activated ester intermediate the most critical factors to control.
Q2: Which step in a typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow is most susceptible to racemization for a β-amino acid residue?
The amino acid activation and coupling step is, by far, the most critical juncture where racemization occurs. During this step, the carboxyl group of the incoming Fmoc-β-amino acid is converted into a highly reactive species (e.g., an O-acylisourea, an active ester, or a symmetric anhydride) to facilitate amide bond formation. This activation makes the protons on the β-carbon more acidic and thus more susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.
While some racemization can occur during prolonged exposure to the basic conditions of Fmoc deprotection (using piperidine), this is generally considered a much slower and less significant pathway compared to the events during the coupling reaction.
Troubleshooting Guide: High Racemization Detected
You've completed your synthesis and purification, but analytical data (e.g., chiral HPLC or NMR) shows a diastereomeric impurity. This guide will help you diagnose the likely causes.
Problem: My chiral HPLC analysis shows two closely eluting peaks for my β-peptide, indicating significant epimerization. Where did I go wrong?
This is a common and frustrating issue. The root cause almost always lies in the coupling conditions. Let's break down the potential culprits.
Underlying Cause: The purpose of a coupling reagent is to create a reactive intermediate. However, the longer this highly reactive species exists before coupling to the amine, the more time it has to undergo side reactions, including racemization. Modern coupling strategies rely on additives (auxiliary nucleophiles) that rapidly convert the initial, highly unstable activated species into a more stable, yet still reactive, active ester.
Troubleshooting Steps:
-
Avoid Carbodiimides Alone: Using reagents like DIC (N,N'-Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) without an additive is highly prone to causing racemization.
-
Upgrade Your Additive: While HOBt (Hydroxybenzotriazole) is a classic additive, it is not always sufficient to suppress the direct enolization of β-amino acids. Additives that form more reactive and sterically shielded active esters are superior.
-
Recommended: Switch to OxymaPure® (Ethyl cyanohydroxyiminoacetate) or HOAt (1-Hydroxy-7-azabenzotriazole) . These additives are more acidic and create esters that are less susceptible to racemization.
-
-
Use an Onium Salt-Based Reagent: For particularly sensitive β-amino acids, it is best to use a pre-packaged onium salt reagent that includes an advanced additive. These reagents ensure rapid and efficient formation of the less racemization-prone active ester.
Data-Driven Reagent Selection
The choice of coupling reagent has a dramatic impact on the preservation of stereochemistry. The table below summarizes the typical extent of epimerization observed for a model β-amino acid coupling with different reagent systems.
| Coupling Reagent | Additive | Base (equivalents) | Typical % Epimerization | Rationale for Performance |
| DIC | None | DIPEA (2.0) | 15-30% | The O-acylisourea intermediate is long-lived and highly prone to racemization. Not recommended. |
| DIC | HOBt | DIPEA (2.0) | 5-15% | HOBt traps the O-acylisourea but the resulting HOBt-ester can still racemize. |
| HBTU | (internal HOBt) | DIPEA (2.0) | 3-8% | An improvement, but the basicity of the HBTU formulation itself can contribute to racemization. |
| HATU | (internal HOAt) | DIPEA (2.0) | < 2% | HOAt is superior to HOBt in suppressing racemization due to electronic effects. A strong choice. |
| COMU | OxymaPure | DIPEA (2.0) | < 1% | Considered one of the state-of-the-art reagents. The Oxyma-ester is highly reactive yet very resistant to racemization. Highly recommended. |
Note: Values are illustrative and can vary based on the specific β-amino acid structure, solvent, and temperature.
Underlying Cause: The base is required to activate the incoming amino acid's carboxyl group and to neutralize the protonated amine on the resin. However, any excess base, or a base that is too strong, will aggressively abstract the β-proton, directly causing racemization via the enolate pathway.
Troubleshooting Steps:
-
Check Stoichiometry: This is the most common error. For coupling an Fmoc-amino acid onto a secondary amine (like a growing peptide chain), you theoretically only need 1 equivalent of base to neutralize the incoming amino acid salt. Many standard protocols call for 2 equivalents, which is often excessive and promotes racemization. Action: Reduce your base to 1.0-1.2 equivalents.
-
Switch to a More Hindered Base: If reducing stoichiometry is insufficient, switch to a bulkier, less nucleophilic base.
-
From: DIPEA (N,N-Diisopropylethylamine)
-
To: 2,4,6-Collidine . Collidine is significantly more sterically hindered than DIPEA, making it less likely to abstract the β-proton while still being effective at neutralizing the necessary salts. N-methylmorpholine (NMM) is another, less basic alternative.
-
Workflow for Optimizing Base Conditions
Caption: A troubleshooting workflow for addressing racemization caused by base selection.
Protocols & Methodologies
Adhering to a validated protocol is the surest way to ensure stereochemical purity. The following methods are designed to be robust and self-validating.
Protocol 1: Recommended Coupling Protocol for Racemization-Prone β-Amino Acids
This protocol is optimized for a standard 0.1 mmol scale solid-phase synthesis.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-β-amino acid (0.5 mmol, 5 eq.)
-
COMU (0.5 mmol, 5 eq.)
-
2,4,6-Collidine (0.55 mmol, 5.5 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 20 minutes. Drain the solvent.
-
Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-β-amino acid and COMU in DMF (approx. 2 mL).
-
Base Addition: Add the 2,4,6-Collidine to the solution from Step 2. Note: The solution will typically undergo a color change (e.g., to yellow), indicating activation. Do not let this solution sit for an extended period before adding it to the resin.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the reaction solvent. Wash the resin thoroughly with DMF (5 x 10 mL), followed by Dichloromethane (DCM) (3 x 10 mL).
-
Kaiser Test: Take a small sample of the resin beads and perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive (blue beads), a second coupling may be required.
Protocol 2: Workflow for Quantifying Racemization by Chiral RP-HPLC
After synthesis and cleavage from the resin, you must verify the stereochemical purity of your crude peptide. This requires separating the desired peptide from its diastereomer.[1][2]
Principle: Diastereomers have different physical properties and can often be separated on standard (achiral) reverse-phase HPLC columns.[1] A pure, non-racemized synthesis will yield a single major peak, while a racemized synthesis will show a second, closely eluting peak corresponding to the epimerized product.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude, cleaved peptide in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Column: Use a high-resolution C18 reverse-phase column (e.g., 1.7-3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: Run a slow, shallow gradient. A good starting point is a 1% per minute increase in solvent B (e.g., 5-55% B over 50 minutes). A slow gradient is critical for resolving closely eluting diastereomers.
-
Detection: Monitor at 214 nm or 280 nm.
-
Analysis:
-
Integrate the area of the main product peak (A_main) and the post-eluting diastereomer peak (A_diastereomer).
-
Calculate the percentage of epimerization: % Epimerization = [A_diastereomer / (A_main + A_diastereomer)] * 100.
-
Self-Validation System:
The diagram below illustrates the self-validating nature of combining robust synthesis with analytical verification.
Caption: A self-validating workflow for peptide synthesis and analysis.
References
Technical Support Center: Synthesis of Peptides Containing (3S)-3-amino-4-phenylbutanoic Acid
Welcome to the technical support center for optimizing the synthesis of peptides incorporating (3S)-3-amino-4-phenylbutanoic acid. This non-proteinogenic β-amino acid presents unique challenges during solid-phase peptide synthesis (SPPS) due to its structural properties. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and a mechanistic understanding of how to overcome common obstacles to improve peptide yield and purity.
Introduction: The Challenge of β-Amino Acids
This compound, a β-phenylalanine derivative, is a valuable building block in medicinal chemistry for creating peptide analogs with enhanced proteolytic stability and unique conformational properties.[1][2] However, its incorporation into a growing peptide chain via standard SPPS protocols is often inefficient. The primary challenges stem from two core structural features:
-
Steric Hindrance: The bulky phenyl group adjacent to the β-amino group creates significant steric hindrance. This reduces the nucleophilicity of the amine and sterically shields the carboxyl group, making amide bond formation kinetically slow and incomplete with standard reagents.[3][4]
-
Peptide Aggregation: The hydrophobic nature of the phenyl side chain increases the propensity for the growing peptide to aggregate on the solid support, especially in sequences containing other hydrophobic residues.[5][6][7] This "on-resin aggregation" can physically block reactive sites, leading to failed deprotection and coupling steps.[5][8]
This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these issues effectively.
Troubleshooting Guide & FAQs
Question 1: I am observing very low coupling efficiency and poor final yield after incorporating this compound. What is the primary cause and how can I fix it?
Answer:
This is the most common issue encountered and is almost always rooted in the steric hindrance of the β-amino acid. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with HOBt are often insufficient to overcome the high activation energy required for this sterically demanding coupling.[3]
Root Cause Analysis:
The slow reaction kinetics mean that a standard coupling time (e.g., 1-2 hours) is inadequate to drive the reaction to completion. This results in a significant portion of the peptide chains being left unreacted, leading to deletion sequences and a low yield of the target peptide.
Solutions & Optimization Strategies:
The choice of coupling reagent is the single most critical factor. You must switch to a more potent, in-situ activating reagent that generates a highly reactive ester intermediate.
-
Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are significantly more effective.[9][10] HATU is often considered the gold standard for difficult couplings as it forms a highly reactive OAt ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the reaction.[10]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices. They do not have the potential to cause guanidinylation of the free N-terminus, a side reaction sometimes observed with excess uronium reagents.[10]
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Reagent | Activated Intermediate | Relative Reactivity | Key Advantages & Considerations |
| DCC/DIC + HOBt | OBt Ester | Low-Moderate | Insufficient for sterically hindered β-amino acids. |
| HBTU/PyBOP + Base | OBt Ester | Moderate | Better than carbodiimides but may still be too slow.[10] |
| HCTU/PyClocK + Base | O-6-ClBt Ester | High | More reactive than HBTU due to the electron-withdrawing effect of chlorine.[10] |
| HATU/PyAOP + Base | OAt Ester | Very High | Considered the most efficient reagents for overcoming steric hindrance due to the high reactivity of the OAt ester.[9][10] |
Even with a powerful reagent, a single coupling may not be sufficient. A "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is a robust method to ensure the reaction goes to completion.[9]
-
Extended Time: For extremely difficult couplings, extending the reaction time to several hours or even overnight can significantly improve yields.
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy is a highly effective method to accelerate slow coupling reactions by efficiently heating the reaction mixture, thereby overcoming the activation energy barrier without causing significant racemization if controlled properly.[9][11]
Experimental Protocol: Optimized Double Coupling of Fmoc-(3S)-3-amino-4-phenylbutanoic acid using HATU
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 5 mL).
-
Reagent Preparation (Activation Mixture): In a separate vessel, prepare the activation mixture immediately before use:
-
Fmoc-(3S)-3-amino-4-phenylbutanoic acid (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
Dissolve in 2 mL of high-purity DMF.
-
-
Pre-activation: Allow the activation mixture to stand for 1-3 minutes at room temperature. The solution will typically change color.
-
First Coupling: Add the entire activated amino acid solution to the reaction vessel containing the resin. Agitate the vessel for 60-90 minutes at room temperature.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL) to remove unreacted reagents.
-
Second Coupling: Repeat steps 2-4 with a freshly prepared activation mixture. Agitate for another 60-90 minutes.
-
Final Wash & Capping (Optional): Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test. If the test is negative (bead color is yellow/colorless), proceed to the next deprotection step. If it remains slightly positive, consider capping any unreacted amines with acetic anhydride before proceeding.
Question 2: My peptide is precipitating on the resin, and I'm seeing incomplete Fmoc deprotection. Is this related to the β-amino acid?
Answer:
Yes, this is a classic sign of on-resin aggregation. The hydrophobic phenyl side chain of this compound significantly contributes to the overall hydrophobicity of the peptide, promoting the formation of intermolecular hydrogen bonds between peptide chains.[5][7] This causes the peptide-resin complex to collapse and become poorly solvated, preventing reagents (like piperidine for deprotection or the activated amino acid for coupling) from accessing the reactive sites.[5][11][12]
Logical Flow for Troubleshooting Aggregation
Detailed Solutions:
-
Optimize Solvents: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for aggregated peptides.[9][11] Adding up to 20% Dimethyl sulfoxide (DMSO) can also help disrupt secondary structures.[11]
-
Use Chaotropic Agents: Adding salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt the hydrogen bonding network that causes aggregation.[11]
-
Incorporate "Structure-Breaking" Residues: When planning the synthesis, proactively incorporate elements that disrupt aggregation. Pseudoproline dipeptides and backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) can be inserted into the sequence to break up the regular hydrogen-bonding patterns that lead to β-sheet formation.[11][12]
Question 3: Am I at a higher risk for racemization or other side reactions when using such strong coupling conditions?
Answer:
Yes, aggressive coupling conditions can increase the risk of certain side reactions, primarily racemization. However, with β-amino acids, the risk profile is different from that of α-amino acids.
-
Racemization: The primary mechanism for racemization in α-amino acids during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate.[13] The α-proton of this intermediate is acidic and can be abstracted by base, leading to loss of stereochemistry. For β-amino acids like this compound, this pathway is not possible as it would require the formation of a strained 6-membered ring intermediate. Direct proton abstraction from the α-carbon can still occur under strongly basic conditions, but it is generally less of a concern than with α-amino acids that have electron-withdrawing side chains.[13] The use of additives like HOAt and Oxyma, which are components of HATU and COMU respectively, are known to suppress racemization.[10][13]
Workflow for Minimizing Side Reactions
-
Aspartimide Formation: If your sequence contains an aspartic acid residue, the repetitive exposure to piperidine during Fmoc deprotection can lead to aspartimide formation, a serious side reaction that can result in chain termination and the formation of β- and α-aspartyl side products.[11][14] While not directly caused by the β-amino acid, the longer reaction times and harsher conditions sometimes used to overcome aggregation can exacerbate this issue. Using backbone protection on the residue preceding the Asp can effectively prevent this side reaction.[11]
By carefully selecting modern coupling reagents that inherently suppress racemization and by being mindful of sequence-dependent side reactions like aspartimide formation, you can achieve high yields without compromising the stereochemical integrity or purity of your final peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. genscript.com [genscript.com]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Peptides Containing β-Homophenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides incorporating the unnatural amino acid, β-homophenylalanine (β-hPhe). The unique physicochemical properties of β-hPhe introduce specific challenges to standard purification workflows, primarily managed through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is designed to provide both foundational understanding and actionable protocols to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes peptides with β-homophenylalanine so difficult to purify?
A1: The primary challenge stems from the increased hydrophobicity and altered conformational flexibility imparted by the β-hPhe residue. Unlike its α-amino acid counterpart, phenylalanine, β-hPhe has an additional methylene group in its backbone. This seemingly small change has significant consequences:
-
Increased Hydrophobicity: The phenyl group, already a source of strong hydrophobic interaction, is extended further from the peptide backbone, leading to significantly stronger retention on reversed-phase columns (like C18 or C8). This can cause peptides to elute at very high organic solvent concentrations, often leading to poor peak shape and co-elution with other hydrophobic impurities.[1][2]
-
Aggregation Tendency: The combination of hydrophobicity and the potential for π-π stacking between the phenyl rings of β-hPhe residues promotes peptide self-association and aggregation.[3][4][5] This is a major issue both during synthesis and purification, leading to poor solubility in aqueous mobile phases, low recovery, and even column clogging.[5][6]
-
Altered Secondary Structure: The β-amino acid backbone disrupts typical α-helical and β-sheet secondary structures, adopting its own unique helical or folded conformations.[7] This can expose hydrophobic domains in ways that α-peptides do not, further encouraging aggregation.
Q2: My β-hPhe peptide won't dissolve in the standard mobile phase (Water/Acetonitrile with 0.1% TFA). What should I do?
A2: This is a classic problem driven by the peptide's high hydrophobicity and aggregation tendency.[5] Forcing dissolution in a weak solvent before injection can lead to sample precipitation on the column, reducing recovery and resolution.
Recommended Solutions:
-
Use a Stronger, Organic-Based Solvent for Initial Dissolution: Start by dissolving the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or a mixture of acetonitrile and isopropanol.[1]
-
Dilute Carefully: Once dissolved, slowly dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile). If precipitation occurs, you may need to inject the sample dissolved in 100% of the strong organic solvent. Be aware that large injection volumes of strong solvents can distort peak shape.
-
Incorporate Chaotropic Agents: For extremely difficult cases, adding a small amount of a chaotropic agent like hexafluoroisopropanol (HFIP) at 0.1-0.4% to your sample solvent can disrupt aggregation and improve solubility.[8]
Q3: I'm seeing very broad, tailing peaks during my RP-HPLC run. What's the cause and how do I fix it?
A3: Peak tailing and broadening for β-hPhe peptides are typically caused by a combination of factors including secondary interactions with the column, slow desorption kinetics, and on-column aggregation.
-
Cause 1: Secondary Silanol Interactions: Residual free silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing. While the ion-pairing agent Trifluoroacetic Acid (TFA) is used to mask these interactions, it may not be sufficient for highly hydrophobic or "sticky" peptides.
-
Cause 2: Slow Mass Transfer/Desorption: The strong hydrophobicity of the β-hPhe residue can lead to slow desorption from the stationary phase, resulting in a "tail" of molecules slowly eluting off the column.[9]
-
Cause 3: On-Column Aggregation: The peptide may be aggregating on the column itself, leading to a heterogeneous population of molecules with different retention characteristics.
Troubleshooting Steps:
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve peak shape. Higher temperatures decrease mobile phase viscosity, improve mass transfer, and can disrupt hydrophobic interactions causing aggregation.[10]
-
Change the Mobile Phase Modifier: Switch from TFA to Formic Acid (FA). While TFA is a strong ion-pairing agent that generally provides sharp peaks, FA can alter the separation selectivity and sometimes improve the peak shape for specific peptides.
-
Use a Different Stationary Phase: If tailing persists, consider a column with a different chemistry. A phenyl-hexyl phase may offer alternative selectivity through π-π interactions. For very hydrophobic peptides, a C8 or even a C4 column provides a less retentive stationary phase, which can improve peak shape and reduce run times.[1]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common purification issues.
Problem 1: Low Peptide Recovery / Peptide is Irreversibly Sticking to the Column
-
Underlying Cause: The peptide is too hydrophobic for the selected column and conditions, leading to irreversible adsorption.[8] This is common when using long C18 columns with β-hPhe-rich sequences.
-
Solution Workflow:
Caption: Troubleshooting workflow for low peptide recovery.
Problem 2: Poor Resolution and Co-elution of Impurities
-
Underlying Cause: The purification method lacks the necessary selectivity to separate the target peptide from closely eluting impurities (e.g., deletion sequences, incompletely deprotected species).
-
Solution Workflow:
Caption: Decision tree for improving peak resolution.
Section 3: Experimental Protocols
Protocol 1: General RP-HPLC Purification for a β-hPhe Containing Peptide
This protocol provides a robust starting point for method development.
1. Sample Preparation: a. Weigh approximately 5-10 mg of crude peptide into a clean microcentrifuge tube. b. Add the minimum volume of DMSO required to fully dissolve the peptide (e.g., 200-500 µL). Vortex gently. c. If the peptide is soluble, slowly add Mobile Phase A (see below) to a final concentration of ~5 mg/mL. If the peptide begins to precipitate, do not add more aqueous phase. Proceed with the DMSO solution.
2. HPLC System and Column:
- System: Preparative or Semi-preparative HPLC system.
- Column: A C18 reversed-phase column is a common starting point (e.g., 10 µm particle size, 300 Å pore size, 250 x 10 mm). A wide-pore (300 Å) column is recommended for peptides to ensure full access to the stationary phase surface area.[10]
- Column Temperature: 40°C.
3. Mobile Phases:
- Mobile Phase A (MPA): 99.9% Deionized Water, 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B (MPB): 99.9% Acetonitrile (HPLC Grade), 0.1% Trifluoroacetic Acid (TFA).
4. HPLC Method (Scouting Gradient): a. Flow Rate: 4.0 mL/min (for a 10 mm ID column). b. Detection: 220 nm and 280 nm. c. Gradient Program:
- 0-5 min: 5% MPB (Equilibration)
- 5-65 min: 5% to 65% MPB (Linear Gradient of 1%/min)
- 65-70 min: 65% to 95% MPB (Column Wash)
- 70-75 min: 95% MPB (Hold)
- 75-76 min: 95% to 5% MPB (Return to Start)
- 76-85 min: 5% MPB (Re-equilibration) d. Injection: Inject the prepared sample. Collect fractions across the eluting peaks.
5. Analysis and Optimization: a. Analyze the collected fractions using an analytical HPLC-MS system to identify the fraction(s) containing the pure target peptide. b. Based on the scouting run, optimize the gradient. For example, if the peptide eluted at 45% MPB, design a shallower gradient around that point (e.g., 35-55% MPB over 40 minutes) to improve resolution.[11]
Section 4: Data and Parameter Tables
Table 1: Recommended Starting Conditions for RP-HPLC Method Development
| Parameter | Standard Peptides | β-hPhe / Hydrophobic Peptides | Rationale for Change |
| Column Chemistry | C18 | C8, C4, or Phenyl-Hexyl | Reduces strong hydrophobic retention, improving peak shape and lowering elution time.[1] |
| Pore Size | 120 Å | 300 Å | Ensures larger peptides can fully access the bonded phase within the pores, improving resolution.[12] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA or 0.1% FA in Water | Changing the acid modifier alters selectivity and can resolve difficult peaks. |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN, or ACN/IPA mixture | Isopropanol (IPA) is a stronger solvent than Acetonitrile (ACN) and can improve solubility and recovery of very hydrophobic peptides.[8] |
| Column Temp. | Ambient - 30°C | 40 - 60°C | Improves peak shape by increasing mass transfer efficiency and disrupting aggregation.[10] |
| Gradient Slope | 1-2% / min | 0.5 - 1% / min | A shallower gradient increases the separation window between closely eluting peaks, enhancing resolution.[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. biotage.com [biotage.com]
- 12. mac-mod.com [mac-mod.com]
Technical Support Center: Troubleshooting Aggregation of Peptides Incorporating Hydrophobic β-Amino Acids
Welcome to our technical resource center designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aggregation of synthetic peptides containing hydrophobic β-amino acids. The unique conformational properties of β-amino acids can be a double-edged sword, offering enhanced proteolytic stability while simultaneously increasing the risk of aggregation-related issues during synthesis, purification, and handling.[1][2] This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What is peptide aggregation and why is it a problem with hydrophobic β-amino acids?
A1: Peptide aggregation is the self-association of peptide chains, driven primarily by the formation of intermolecular hydrogen bonds that lead to stable secondary structures, such as β-sheets.[2][3] This phenomenon is particularly pronounced in sequences containing hydrophobic residues.[4][5]
-
Application Scientist's Insight: The introduction of a β-amino acid adds an extra carbon to the peptide backbone, altering its conformational flexibility.[1][2] While this can disrupt native α-helical or β-sheet structures, hydrophobic β-amino acid side chains can still create aggregation-prone regions (APRs) that drive self-assembly.[6] This on-resin aggregation physically blocks reactive sites, leading to incomplete deprotection and coupling steps, which results in a complex mixture of deletion sequences and truncated peptides that are difficult to purify.[7][8][9] A common visual cue for on-resin aggregation is the shrinking or clumping of the resin beads.[2]
Q2: How can I predict if my β-amino acid-containing peptide sequence is likely to aggregate?
A2: While no prediction method is foolproof, several factors strongly indicate a high risk of aggregation:[2][6]
-
High Hydrophobicity: A sequence with a high content (>50%) of hydrophobic α- and β-amino acids (e.g., Val, Ile, Leu, Phe, Trp) is a primary red flag.[4][10][11]
-
Sequence Length: Aggregation issues become significantly more common in peptides exceeding 10-15 residues.[2][12]
-
Alternating Hydrophobic/Hydrophilic Residues: Such patterns can favor the formation of amphipathic structures that readily self-assemble.
-
Presence of β-branched Residues: Residues like Val and Ile, whether α or β, are known to promote β-sheet formation.[2]
Part 2: Troubleshooting Guide - A Workflow-Based Approach
This section addresses specific issues you may encounter at different stages of your workflow.
Stage 1: Solid-Phase Peptide Synthesis (SPPS)
Answer: This is a classic sign of on-resin aggregation. Your immediate goal is to disrupt the intermolecular hydrogen bonds causing the clumping. Here is a tiered strategy, from simplest to most complex:
Strategy 1: Modify Synthesis Conditions
-
Solvent Choice: Switch from standard N,N-Dimethylformamide (DMF) to a more polar, disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to your DMF.[12][13][14] These solvents are better at solvating the peptide chains and breaking up aggregates.
-
Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (50-75°C).[3] Increased thermal energy can disrupt the hydrogen bonds responsible for aggregation.[3]
-
Chaotropic Agents: Adding salts like LiCl or NaClO4 to your solvents can disrupt the ordered structure of the peptide backbone, reducing aggregation.[3][15]
Strategy 2: Incorporate "Structure-Breaking" Moieties
-
Backbone Protection: If your sequence contains a Gly residue, a highly effective strategy is to substitute it and the preceding amino acid with a commercially available Fmoc-Xaa-(Dmb)Gly-OH dipeptide.[3][12][13] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically prevents hydrogen bond formation.[3][12][13][16] This protection is conveniently removed during the final TFA cleavage.[3][12]
-
Pseudoprolines: If your sequence has a Ser or Thr, you can incorporate a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone that effectively disrupts the formation of regular secondary structures.[13][17]
| Strategy | Principle | When to Use | Key Consideration |
| Solvent/Temp Change | Disrupts H-bonds through improved solvation and thermal energy.[3] | First line of defense for moderate aggregation. | Easy to implement on most synthesizers. |
| Chaotropic Salts | Ions interfere with and weaken intermolecular H-bonds.[3] | When solvent changes are insufficient. | May require optimization of salt concentration. |
| Dmb-Dipeptides | Steric hindrance from the Dmb group prevents backbone H-bonding.[3][12][13] | Proactively for Gly-containing sequences known to be difficult. | Extremely effective; requires re-synthesis. |
| Pseudoprolines | Induces a "kink" that breaks β-sheet secondary structure.[13][17] | Proactively for Ser/Thr-containing sequences. | Very effective; requires re-synthesis.[13] |
Stage 2: Cleavage and Purification (RP-HPLC)
Answer: This is a very common issue for these types of peptides. The crude product has aggregated post-cleavage, and the hydrophobicity is preventing proper interaction with the mobile phase.
Application Scientist's Insight: The goal here is two-fold: first, find a solvent system that can solubilize the crude peptide, and second, optimize the HPLC conditions to keep it soluble during the separation. Often, the conditions required to dissolve the peptide are too strong for direct injection onto an HPLC column.
Workflow for Solubilization & Purification
Recommended Solvents for Initial Dissolution:
-
DMSO: An excellent choice for many hydrophobic peptides.[10][18] Start by dissolving the peptide in 100% DMSO, then slowly dilute with your aqueous mobile phase.
-
Formic Acid / Acetic Acid: Using neat or high concentrations (e.g., 50-88%) of these acids can protonate the peptide and disrupt aggregation.
-
Hexafluoroisopropanol (HFIP): A very strong, fluorinated alcohol that is exceptional at dissolving highly aggregated peptides, including amyloidogenic sequences. Use sparingly as it is viscous and can cause high backpressure.
RP-HPLC Optimization Tips:
-
Mobile Phase Additives: Ensure your mobile phases (both A and B) contain an ion-pairing agent. 0.1% TFA is standard, but if aggregation persists, switching to 0.1% Formic Acid can sometimes improve solubility and peak shape.[15]
-
Shallow Gradient: Use a very shallow gradient (e.g., 0.5% increase in organic phase per minute). This gives the peptide more time to interact with the stationary phase and remain in solution.
-
Elevated Column Temperature: Increasing the column temperature to 40-60°C can significantly improve solubility and reduce viscosity, often leading to sharper peaks.[19]
Part 3: Key Experimental Protocols
Protocol 1: On-Resin Aggregation Test (Test Cleavage)
This protocol helps you confirm if poor synthesis outcomes are due to aggregation before you commit to cleaving the entire batch.
-
Sample the Resin: After a difficult coupling step (indicated by a positive Kaiser test), remove ~10-20 mg of the peptide-resin.
-
Dry the Resin: Wash the sampled resin with DCM and dry it thoroughly under vacuum.
-
Prepare Cleavage Cocktail: Prepare a small volume (e.g., 200 µL) of your standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Cleavage: Add the cleavage cocktail to the dried resin and let it react for 2-3 hours at room temperature.
-
Precipitation & Analysis: Precipitate the cleaved peptide with cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide pellet.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS.
-
Interpretation: If the mass spectrum shows a complex mixture with the desired mass as a minor component alongside numerous deletion sequences (missing amino acids), on-resin aggregation is highly likely.
Protocol 2: Stepwise Solubilization for Hydrophobic Peptides
This protocol is a systematic approach to dissolving your final, lyophilized peptide for assays or purification.[10]
-
Initial Test: Use a very small, unweighed amount of peptide for this test.
-
Step 1 (Aqueous): Try to dissolve the peptide in your final assay buffer or 0.1% TFA in water. Sonicate briefly (3x 10 seconds).[10][19] If it dissolves, proceed. If not, move to the next step.
-
Step 2 (pH Modification):
-
If the peptide is acidic (net negative charge), add a small amount of a dilute basic solution like 10% ammonium bicarbonate.[10][18]
-
If the peptide is basic (net positive charge), add a small amount of a dilute acidic solution like 10% acetic acid.[10][18]
-
If it dissolves, proceed. If not, lyophilize the sample to remove the added acid/base and start over with the same aliquot.
-
-
Step 3 (Organic Solvent): Add a minimal volume of DMSO (e.g., 10-20 µL) to the dry peptide.[10][18] Vortex or sonicate until it dissolves.
-
Step 4 (Dilution): Slowly add your aqueous buffer from Step 1 dropwise to the DMSO solution while vortexing.[18] If the peptide stays in solution at the desired final concentration, you have found your protocol. If it precipitates, you may need to use a higher final percentage of organic solvent or try a stronger solvent like HFIP.
-
Final Preparation: Once a successful protocol is established, dissolve the bulk of your peptide. Always centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any microscopic, undissolved aggregates before use.[18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. jpt.com [jpt.com]
- 19. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Navigating the Challenges of Beta-Peptide Synthesis: A Guide to Minimizing Deletion Sequences
Technical Support Center
Welcome to the technical support center for beta-peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome one of the most common hurdles in this specialized field: the formation of deletion sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the underlying principles to empower you to optimize your synthetic strategies.
Introduction: The Root of the Problem
Deletion sequences in solid-phase peptide synthesis (SPPS) arise from incomplete coupling of an amino acid to the growing peptide chain. When a coupling reaction fails to go to completion, the unreacted N-terminal amine on the resin-bound peptide will react with the subsequent amino acid in the sequence, resulting in a final product that is missing one or more residues. In the synthesis of beta-peptides, this issue is particularly pronounced due to two primary factors:
-
Steric Hindrance: Beta-amino acids possess an additional carbon in their backbone compared to their alpha-amino acid counterparts. This, along with side-chain bulk, can sterically hinder the approach of the activated carboxyl group to the N-terminal amine, slowing down the coupling reaction.
-
Secondary Structure Formation: Beta-peptides are known to form stable secondary structures, such as helices and turns, even with a small number of residues.[1][2] The formation of these structures on the solid support can lead to peptide chain aggregation, making the N-terminus inaccessible for coupling.[3][4][5][6]
This guide will provide a series of frequently asked questions and troubleshooting strategies to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant peak in my LC-MS analysis corresponding to a single deletion of a beta-amino acid. What is the most likely cause?
A1: The primary culprit for a single deletion sequence is incomplete coupling efficiency of the beta-amino acid you are trying to incorporate. This is often due to the increased steric hindrance of beta-amino acids.[7] The standard coupling times and reagents that are effective for alpha-peptides may not be sufficient for beta-peptides.
Q2: Are all beta-amino acids equally difficult to couple?
A2: No, the difficulty of coupling can vary significantly depending on the substitution pattern of the beta-amino acid. For instance, β³-amino acids (with a substituent at the Cβ position) are generally more sterically hindered than β²-amino acids (with a substituent at the Cα position). The nature of the side chain also plays a crucial role; bulky side chains will present a greater challenge.
Q3: How can I confirm that incomplete coupling is the issue?
A3: The Kaiser test (or ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the resin after a coupling step. A positive result (a blue bead color) indicates that the coupling has not gone to completion. For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by LC-MS to check for the presence of the deletion sequence at an intermediate stage.
Q4: Can slow Fmoc deprotection also lead to deletion sequences?
A4: While less common than incomplete coupling, slow or incomplete Fmoc deprotection can also result in deletion sequences. If the Fmoc group is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction. This can be a problem with sequences prone to aggregation.[5]
Troubleshooting Guide: Strategies to Minimize Deletion Sequences
This section provides a systematic approach to troubleshooting and optimizing your beta-peptide synthesis protocol to minimize the formation of deletion sequences.
Issue 1: Incomplete Coupling of a Beta-Amino Acid
If you have identified incomplete coupling as the source of your deletion sequences, consider the following strategies, starting with the simplest to implement.
The choice of coupling reagent is critical for overcoming the steric hindrance of beta-amino acids.
-
Recommendation: Switch to more potent coupling reagents. Aminium/uronium salt-based reagents like HATU , HCTU , or COMU are significantly more effective for sterically hindered amino acids than carbodiimide-based reagents like DIC.[8] These reagents form highly reactive activated esters, which can accelerate the coupling reaction.[4]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective | Less effective for hindered couplings; risk of racemization. |
| HBTU/TBTU | Aminium/Uronium | Good efficiency for most couplings. | Can be less effective than HATU for severely hindered residues. |
| HATU/HCTU | Aminium/Uronium | Highly efficient for hindered amino acids; rapid reaction times.[8] | Higher cost. |
| COMU | Aminium/Uronium | Excellent efficiency; water-soluble byproducts for easier purification.[6] | Can be less stable in solution over long periods. |
A double coupling provides a second opportunity for the reaction to go to completion.
-
Recommendation: After the initial coupling reaction for the problematic beta-amino acid, drain the reaction vessel and repeat the coupling step with a fresh solution of activated beta-amino acid.
**dot graph "double_coupling_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Workflow for a double coupling strategy.
-
Recommendation: Increase the coupling time for the beta-amino acid to 2-4 hours, or even overnight for particularly difficult couplings. Monitoring the reaction with the Kaiser test is crucial to determine the optimal time. Additionally, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help to increase the reaction rate. Microwave-assisted SPPS can also be a powerful tool to drive difficult couplings to completion in a shorter time.[7][9]
Capping permanently blocks any unreacted N-terminal amines, preventing them from reacting in subsequent cycles.
-
Recommendation: After the beta-amino acid coupling step (and ideally after a double coupling), treat the resin with a capping agent such as acetic anhydride and N,N-Diisopropylethylamine (DIPEA). This will acetylate any unreacted amines. While this will result in a truncated peptide, it is often much easier to purify the desired full-length peptide from the capped, truncated sequence than from a deletion sequence of similar length.
**dot graph "capping_logic" { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Decision workflow for implementing a capping step.
Issue 2: Peptide Aggregation on the Resin
If you suspect that aggregation is hindering your synthesis, especially with longer beta-peptides or those with hydrophobic residues, the following strategies can be employed.
-
Recommendation: The choice of solvent can significantly impact aggregation. While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) often has better solvating properties. For "difficult sequences," using a mixture of solvents such as DMF/DMSO or adding chaotropic salts like LiCl can help to disrupt secondary structure formation.[3][8]
-
Recommendation: A lower loading of the initial amino acid on the resin increases the distance between growing peptide chains, which can reduce inter-chain aggregation. If you are using a resin with a loading of >0.5 mmol/g, consider switching to a resin with a lower loading capacity (e.g., 0.2-0.4 mmol/g).
-
Recommendation: For long beta-peptide sequences, the strategic incorporation of "structure-breaking" elements can be beneficial. While pseudoproline dipeptides are commonly used in alpha-peptide synthesis, the analogous strategy for beta-peptides is an area of ongoing research. However, the principle of disrupting hydrogen bonding patterns remains the same. Consider the placement of beta-amino acids with N-substituted side chains or other modifications that can disrupt the formation of stable secondary structures.[4]
Experimental Protocols
Protocol 1: Optimized Double Coupling for a Hindered Beta-Amino Acid
This protocol is designed for an automated peptide synthesizer but can be adapted for manual synthesis. It assumes a 0.1 mmol synthesis scale.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection cycle on the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-beta-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-beta-amino acid as described in step 3.
-
Add the fresh solution to the resin.
-
Agitate the reaction mixture at room temperature for another 45-60 minutes.
-
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle.
-
(Optional) Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines.
Protocol 2: Capping of Unreacted Amines
This protocol should be performed after the final coupling step for a given residue if incomplete coupling is suspected.
-
Resin Washing: After the final coupling wash, wash the resin with DMF (3 times).
-
Capping:
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v).
-
Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.
-
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next Fmoc deprotection cycle.
Conclusion
The synthesis of beta-peptides presents unique challenges, but with a systematic approach to troubleshooting, these can be overcome. By understanding the root causes of deletion sequences—steric hindrance and on-resin aggregation—and by employing optimized coupling strategies, you can significantly improve the purity and yield of your target beta-peptides. Remember to always use high-quality reagents and to monitor your reactions closely.
References
- 1. researchgate.net [researchgate.net]
- 2. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Acylation of Sterically Hindered β-Amino Acids
Welcome to the technical support hub for researchers, chemists, and drug development professionals navigating the complexities of β-amino acid acylation. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome the common challenge of steric hindrance in these critical reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the acylation of sterically hindered β-amino acids.
Q1: Why is acylating β-amino acids, particularly those with substitution, so challenging?
A1: The primary challenge is steric hindrance. Unlike α-amino acids, the backbone of β-amino acids is more flexible and the substituents can be on either the C2 (β²) or C3 (β³) position.[1][2] This substitution near the reacting centers (the amino and carboxyl groups) physically blocks the approach of reagents, slowing down the reaction rate and often leading to incomplete conversion.[3][4] For a successful acylation, the chosen method must be highly efficient at activating the carboxyl group and facilitating its approach to the often-crowded amino group.
Q2: My standard DCC or EDC/HOBt coupling failed. What is the next logical step?
A2: Standard carbodiimide-based couplings are often inefficient for sterically demanding substrates.[3] The next logical step is to employ a more potent activating agent. Uronium or phosphonium salt-based coupling reagents like HATU, HBTU, or PyBOP are significantly more effective for hindered couplings.[5][6] More recently, COMU, an oxime-based uronium salt, has emerged as a highly efficient and safer alternative to benzotriazole-based reagents.[7][8][9][10]
Q3: What is the difference in reactivity between β²- and β³-amino acids in acylation?
A3: The position of the side chain significantly impacts reactivity. In β³-amino acids, the substituent is on the carbon atom adjacent to the carboxyl group, which can hinder the approach to the carboxyl group during activation and coupling. In β²-amino acids, the substituent is on the carbon adjacent to the amino group, which can directly impede the nucleophilic attack of the amine.[11][12] The specific steric environment of each isomer must be considered when selecting a coupling strategy.
Q4: Can I use acyl chlorides for hindered β-amino acid acylation?
A4: Yes, acyl chlorides are highly reactive acylating agents and can be effective where other methods fail.[13][14] The conversion of the carboxylic acid to the corresponding acyl chloride significantly increases its electrophilicity. However, this method has drawbacks, including the potential for racemization, especially with sensitive substrates, and the harsh conditions often required for their formation (e.g., using thionyl chloride or oxalyl chloride).[13] Careful control of reaction conditions is crucial.
Q5: Are there catalytic methods to avoid using stoichiometric coupling reagents?
A5: Yes, research into catalytic direct amide bond formation is an active area. Boronic acid catalysts, for instance, have been shown to promote the direct condensation of carboxylic acids and amines with the removal of water, often under azeotropic reflux conditions.[15][16][17] While these methods are promising for their atom economy and reduced waste, their application to complex, sterically hindered β-amino acids may require specific catalyst optimization.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the acylation of β-amino acids.
Issue 1: Low or No Product Yield
Your reaction shows significant amounts of unreacted starting material.
Caption: Troubleshooting workflow for low reaction yield.
-
Evaluate Your Coupling Reagent:
-
Problem: Your current coupling reagent (e.g., DCC, EDC) lacks the reactivity to overcome the steric barrier.
-
Solution: Switch to a high-efficiency uronium or phosphonium salt. COMU is an excellent first choice due to its high reactivity, superior safety profile (non-explosive compared to HOAt-based reagents), and good solubility.[7][8][9][10][18] HATU is another powerful option, particularly effective for N-methylated and other highly hindered amino acids, though it requires careful handling due to its explosive nature.[5][6][7]
-
-
Optimize Reaction Conditions:
-
Problem: The reaction kinetics are too slow under your current conditions.
-
Solution:
-
Temperature: Gently warming the reaction (e.g., to 40-50 °C) can significantly increase the rate. However, monitor for potential side reactions or racemization.
-
Time: For hindered couplings, reaction times of 12-24 hours may be necessary. Monitor the reaction progress by TLC or LC-MS.
-
Solvent: While DMF is common, solvents like NMP (N-Methyl-2-pyrrolidone) can sometimes improve outcomes due to their higher boiling points and better solvating properties for complex peptides.
-
-
-
Re-evaluate Protecting Group Strategy:
-
Problem: Bulky protecting groups on either the acylating agent or the β-amino acid are contributing to the steric clash.
-
Solution: If possible, switch to smaller protecting groups. For example, a simple acetyl or benzoyl group might be less demanding than a bulky pivaloyl group.[19] However, the stability of the protecting group to the reaction and deprotection conditions must be considered.[20][21]
-
Issue 2: Presence of Significant Side Products (e.g., Racemization)
Your desired product is formed, but it is contaminated with diastereomers or other impurities.
Caption: Troubleshooting workflow for racemization issues.
-
Base Selection is Critical:
-
Problem: The base used can promote racemization by abstracting the α-proton of the activated ester.
-
Solution: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] Avoid less hindered bases like triethylamine (TEA). Use the minimum number of equivalents of base required for the reaction. For some reagents like COMU, only 1 equivalent of base can be highly effective, minimizing base-catalyzed side reactions.[8]
-
-
Use Racemization Suppressants:
-
Problem: The activated intermediate (e.g., O-acylisourea from carbodiimides) is susceptible to racemization.
-
Solution: Always use an additive that forms a less racemization-prone active ester. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and safe choice.[3][5] 1-Hydroxy-7-azabenzotriazole (HOAt), used with HATU, is also excellent at suppressing racemization due to anchimeric assistance from the pyridine nitrogen.[5][7]
-
-
Control Activation Time:
-
Problem: Prolonged pre-activation of the carboxylic acid before adding the amine component can increase the risk of side reactions.
-
Solution: A short pre-activation time of 1-2 minutes is typically sufficient for uronium/phosphonium salt reagents before adding the β-amino acid.[7]
-
Comparative Data on Coupling Reagents
The choice of coupling reagent is arguably the most critical factor for success. The table below summarizes the properties of commonly used reagents for hindered couplings.
| Reagent | Class | Relative Reactivity | Racemization Suppression | Safety/Handling Notes |
| DCC/EDC | Carbodiimide | Standard | Low (Requires additive) | DCC byproduct (DCU) is poorly soluble.[6] |
| HBTU/TBTU | Aminium/Uronium | High | Good (HOBt-based) | Byproducts are generally soluble.[9] |
| PyBOP | Phosphonium | High | Good (HOBt-based) | Avoids carcinogenic HMPA byproduct of BOP.[6] |
| HATU | Aminium/Uronium | Very High | Excellent (HOAt-based) | HOAt is explosive; handle with care.[5][6][7] |
| COMU | Aminium/Uronium | Very High | Excellent (Oxyma-based) | Safer, non-explosive alternative to HATU with comparable or better efficiency.[7][8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for Acylation using COMU
This protocol provides a starting point for the acylation of a hindered β-amino acid ester.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the solution, add COMU (1.0 eq) and a hindered base such as DIPEA (2.0 eq).[18] Allow the mixture to pre-activate for 1-2 minutes at room temperature. A color change may be observed.[8]
-
Coupling: Add a solution of the β-amino acid ester hydrochloride (1.0 eq) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. For very hindered substrates, the reaction may require 12-24 hours and/or gentle heating (40 °C).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO₃, and brine. The aqueous solubility of the Oxyma byproduct from COMU facilitates an easier work-up compared to HOBt-based reagents.[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acylation via Acyl Fluoride Formation
This method is useful for particularly challenging substrates where standard coupling reagents fail.[22]
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous DCM. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and a hindered base like 2,4,6-collidine (1.2 eq).[22] Stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by IR or ¹⁹F NMR if possible).
-
Coupling: Add the β-amino acid ester (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux if necessary. The high reactivity of the acyl fluoride often drives the reaction to completion.[22]
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1, followed by purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. bionauts.jp [bionauts.jp]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Cleavage cocktail optimization for peptides with L-beta-Homophenylalanine
</br> ## Technical Support Center: L-beta-Homophenylalanine Peptide Cleavage
Welcome to the technical support guide for optimizing the cleavage of peptides containing the non-canonical amino acid L-beta-Homophenylalanine (hPhe). This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will address common issues and provide detailed, field-proven troubleshooting strategies to ensure high yield and purity of your target peptide.
Introduction: The Unique Challenge of β-Homophenylalanine
L-beta-Homophenylalanine, a β-amino acid, is a valuable building block in peptidomimetic drug design, prized for its ability to induce stable secondary structures and confer resistance to enzymatic degradation.[1] However, its unique structure—featuring an additional methylene group in the backbone—presents specific challenges during the final cleavage and deprotection step of Fmoc-based SPPS.[2]
The primary challenge arises from the stability of side-chain protecting groups and the potential for side reactions involving the phenyl ring. Cationic species generated during Trifluoroacetic Acid (TFA)-mediated cleavage can alkylate the electron-rich aromatic ring of hPhe if not effectively neutralized. This necessitates a carefully optimized cleavage cocktail to act as a "scavenger" for these reactive intermediates. This guide provides a systematic approach to cocktail selection and troubleshooting.
Troubleshooting & FAQs
This section addresses common problems encountered during the cleavage of hPhe-containing peptides in a question-and-answer format.
Q1: I used a standard TFA/TIS/Water (95:2.5:2.5) cocktail and my final product has low purity with multiple side-products. What went wrong?
A1: While the TFA/Triisopropylsilane (TIS)/Water cocktail is effective for many standard peptides, it can be insufficient for sequences containing sensitive residues like hPhe, Trp, Met, or Cys.[3][4] The phenyl ring of hPhe is susceptible to alkylation by carbocations generated from the cleavage of t-butyl-based side-chain protecting groups (e.g., Boc, tBu) and the resin linker. TIS alone may not be a sufficiently powerful scavenger to prevent these side reactions entirely.[5]
Recommendation: For hPhe-containing peptides, especially those with other sensitive residues, a more robust scavenger mixture is required. Consider switching to a multi-component cocktail like Reagent K.
Q2: What is "Reagent K" and why is it recommended for peptides with sensitive residues?
A2: Reagent K is a widely used, potent cleavage cocktail designed to suppress a broad range of side reactions during TFA cleavage.[6] Its multi-component nature provides a synergistic scavenging effect.
| Component | Concentration (v/v or w/v) | Primary Function |
| Trifluoroacetic Acid (TFA) | 82.5% | Primary cleavage and deprotection acid |
| Phenol | 5% | Scavenges carbocations, protects Tyr, Trp, and hPhe |
| Water | 5% | Promotes cleavage, aids in scavenger solubility |
| Thioanisole | 5% | "Soft" scavenger, protects Met from oxidation, reduces sulfonation |
| 1,2-Ethanedithiol (EDT) | 2.5% | "Hard" scavenger, effectively removes trityl groups from Cys, His |
| Table 1. Composition and function of Reagent K components. [6] |
The combination of phenol and thioanisole is particularly effective at protecting the aromatic side chain of hPhe from modification.
Q3: My peptide contains both Arg(Pbf) and hPhe. I'm still seeing incomplete deprotection and side products even with a longer cleavage time. What should I do?
A3: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine is notoriously acid-labile and can require extended cleavage times for complete removal.[7] However, longer exposure to TFA increases the risk of side reactions on residues like hPhe. This creates a challenging optimization problem.
Troubleshooting Strategy:
-
Optimize Time: Monitor the cleavage reaction over a time course (e.g., 2, 4, 6 hours) by taking small aliquots of the resin, performing a micro-cleavage, and analyzing the product by HPLC and Mass Spectrometry.[8] This allows you to find the shortest time required for complete Pbf removal.
-
Enhance Scavenging: Ensure your cocktail is robust. Reagent K is a good starting point.[6] The phenol within it is crucial for protecting hPhe during the extended reaction time needed for the Pbf group.
-
Consider Alternative Protection: For future syntheses, if problems persist, consider using a more labile protecting group for Arginine if compatible with your overall synthesis strategy.
Q4: My mass spectrometry results show a mass addition of +136 Da on my hPhe-containing peptide. What is this modification?
A4: A +136 Da modification is often indicative of benzylation of the hPhe side chain. This can occur if your synthesis utilizes a Wang-type linker. During TFA cleavage, the 4-hydroxybenzyl cation generated from the linker can alkylate the phenyl ring of hPhe if scavenging is inefficient.[5] This is especially prevalent if the hPhe residue is near the C-terminus.
Solution:
-
Immediate: Increase the scavenger concentration. Using a cocktail like Reagent K, which contains phenol, can significantly suppress this side reaction.[6] Phenol acts as a competitive substrate for the benzyl cation.
-
Long-Term: For future syntheses of C-terminal hPhe peptides, consider using a different resin, such as a 2-Chlorotrityl chloride (2-CTC) resin, which is cleaved under milder acidic conditions that generate fewer reactive carbocations.
Experimental Protocols & Workflows
Protocol 1: Optimized Cleavage of hPhe-Containing Peptides using Reagent K
This protocol is recommended for peptides containing L-beta-Homophenylalanine, especially in combination with other sensitive residues like Trp, Met, Cys, or Arg(Pbf).
Materials:
-
Peptide-resin (dried under vacuum for at least 4 hours).
-
Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). Prepare fresh.
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether.
-
Reaction vessel with a sintered glass filter.
-
HPLC and Mass Spectrometer for analysis.
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage: Add freshly prepared Reagent K (10-20 mL per gram of resin) to the vessel.[6] Ensure the resin is fully suspended.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, this time may need to be extended.[6][7]
-
Filtration: Filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Washing: Wash the resin 2-3 times with fresh TFA (1-2 mL) to recover any remaining peptide. Combine all filtrates.
-
Concentration (Optional): If the TFA volume is large, concentrate the solution to about one-third of its original volume using a gentle stream of nitrogen or rotary evaporation. This improves precipitation efficiency.
-
Precipitation: Add the TFA solution dropwise to a 10-fold volume of cold MTBE or diethyl ether while vortexing. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and organic byproducts.
-
Drying & Analysis: Dry the final peptide pellet under vacuum. Reconstitute in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) for purification by RP-HPLC and analysis by mass spectrometry.[3]
Visualization of Cleavage Troubleshooting
The following diagram outlines a decision-making workflow for troubleshooting common issues encountered during the cleavage of hPhe-containing peptides.
Caption: Troubleshooting workflow for hPhe peptide cleavage.
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
The Unseen Backbone: A Comparative Guide to the Biological Activity of L-β-Homophenylalanine Peptides
For researchers at the forefront of peptide-based drug discovery, the quest for enhanced therapeutic profiles is relentless. Standard alpha-peptides, while foundational, often succumb to rapid proteolytic degradation, limiting their in vivo efficacy. The strategic incorporation of non-canonical amino acids offers a compelling solution. This guide provides an in-depth, objective comparison of the biological activity of peptides containing L-β-Homophenylalanine (β-hPhe) versus their native L-Phenylalanine (α-Phe) counterparts. By examining the structural and functional consequences of adding a single carbon to the peptide backbone, we illuminate the profound advantages this modification can confer, from enzymatic stability to altered receptor engagement.
The Rationale: Why Extend the Backbone?
The fundamental difference between an α-amino acid and a β-amino acid lies in the position of the amino group relative to the carboxyl group. In L-β-Homophenylalanine, an additional methylene group is inserted into the backbone. This seemingly minor alteration has significant conformational implications.
-
Altered Secondary Structures: The extended backbone of β-amino acids disrupts the typical hydrogen bonding patterns that define α-helices and β-sheets. Instead, β-peptides can fold into unique, stable secondary structures like various helices (e.g., 14-helix) and sheets. When interspersed with α-amino acids, they create hybrid α/β-peptides with distinct folding patterns.[1]
-
Inherent Proteolytic Resistance: Proteases are highly specific enzymes evolved to recognize and cleave the peptide bonds between L-α-amino acids. The altered backbone geometry of peptides containing β-amino acids renders them poor substrates for these enzymes, significantly increasing their resistance to degradation.[2] This is a critical feature for enhancing peptide half-life in biological systems.
The diagram below illustrates the fundamental structural difference between L-Phenylalanine and L-β-Homophenylalanine.
Caption: Structural comparison of L-Phenylalanine and L-β-Homophenylalanine.
Comparative Analysis: A Case Study on the Opioid Peptide Biphalin
To quantitatively assess the impact of β-hPhe incorporation, we will examine data from studies on Biphalin, a potent dimeric opioid peptide agonist. Biphalin's structure consists of two enkephalin-like tetrapeptides (Tyr-D-Ala-Gly-Phe) linked by a hydrazide bridge. Researchers synthesized an analogue where the L-Phenylalanine at position 4 and 4' was replaced with L-β³-Homophenylalanine (denoted as hβ³Phe).[2]
Receptor Binding Affinity
The primary determinant of a peptide's potency is its ability to bind to its molecular target. The binding affinities of Biphalin and its β-hPhe analogue for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) were determined using radioligand displacement assays.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) [2]
| Peptide | Sequence (Monomeric Unit) | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Biphalin | Tyr-D-Ala-Gly-Phe | 1.1 | 0.72 |
| β-hPhe Analogue | Tyr-D-Ala-Gly-β-hPhe | 1.1 | 0.72 |
Causality Behind the Data: The binding data reveals that the substitution of α-Phe with β-hPhe had a negligible impact on the peptide's affinity for either the μ or δ opioid receptors. The Ki values, which represent the concentration of the peptide required to inhibit 50% of radioligand binding, are virtually identical. This suggests that the extended backbone did not disrupt the critical pharmacophore interactions required for receptor engagement. The side chain of phenylalanine, which is crucial for binding, can likely adopt a similar, favorable orientation in both the α- and β-peptide backbones, allowing for comparable affinity.[2]
In Vitro Biological Activity
Binding affinity does not always directly translate to functional activity (agonism or antagonism). The functional potencies of the peptides were assessed in isolated tissue bioassays: the guinea pig ileum (GPI) assay, which is rich in μ-receptors, and the mouse vas deferens (MVD) assay, which is rich in δ-receptors.
Table 2: In Vitro Opioid Agonist Potency (IC50, nM) [2]
| Peptide | GPI (μ-receptor) IC50, nM | MVD (δ-receptor) IC50, nM |
| Biphalin | 10.1 | 1.3 |
| β-hPhe Analogue | 50 | 33 |
Causality Behind the Data: In contrast to the binding affinities, the functional bioassays show a decrease in potency for the β-hPhe analogue. The IC50 values, representing the concentration needed to elicit a half-maximal inhibitory effect, are 5- to 25-fold higher for the β-hPhe analogue compared to the parent Biphalin.[2] This divergence between binding and activity highlights a key concept in pharmacology: receptor activation is a dynamic process. While the β-hPhe side chain may position itself correctly for initial binding, the altered backbone flexibility or geometry may hinder the peptide's ability to induce the precise conformational change in the receptor required for full signal transduction.
Proteolytic Stability
A primary motivation for incorporating β-amino acids is to enhance resistance to enzymatic degradation. The stability of the Biphalin analogues was assessed by incubation in human plasma.
Table 3: Proteolytic Stability in Human Plasma [2][3]
| Peptide | Stability Profile | Half-life (t½) |
| Biphalin | Susceptible to degradation | Not explicitly quantified, but known to be low |
| β-hPhe Analogue | Increased enzymatic stability | Significantly higher than Biphalin |
Causality Behind the Data: As hypothesized, the incorporation of β-hPhe conferred a significant increase in stability against proteolytic enzymes present in human plasma.[2][3] The unnatural α/β-peptide bonds are not recognized efficiently by plasma proteases, preventing cleavage and extending the peptide's functional lifetime in a biological matrix. This enhanced stability is a crucial advantage for developing peptides as therapeutic agents, as it can lead to improved pharmacokinetic profiles and a longer duration of action in vivo.[1]
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate the comparative data must be robust and self-validating. Below are detailed, step-by-step methodologies for the key experiments described.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both α- and α/β-peptides is reliably achieved using Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating it with a solution of 20% piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either α-Phe or β-hPhe) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin again with DMF to remove unreacted reagents.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence. A Kaiser test can be performed after coupling to ensure the reaction has gone to completion.
-
Final Cleavage: Once the sequence is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry.
Biological Assay: Receptor Binding Assay
Protocol:
-
Membrane Preparation: Prepare crude membrane homogenates from rat brains (or cells expressing the target receptor).
-
Assay Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitive Binding: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand specific for the target receptor (e.g., [³H]DAMGO for μ-receptors).
-
Test Compound Addition: Add varying concentrations of the test peptide (Biphalin or its analogue) to the wells to compete with the radioligand for receptor binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC50 value (concentration of peptide that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand.
Biological Assay: Proteolytic Stability Assay
Protocol:
-
Sample Preparation: Prepare solutions of the test peptides at a known concentration in a suitable buffer.
-
Plasma Incubation: Add the peptide solution to fresh human plasma to a final concentration (e.g., 30-50 µmol/L) and incubate at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a precipitating agent like trichloroacetic acid (TCA) or acetonitrile to the aliquot.
-
Centrifugation: Centrifuge the quenched samples to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide and any degradation fragments, by RP-HPLC.
-
Quantification: Quantify the peak area corresponding to the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t½) in plasma.
Broader Implications and Future Outlook
The case study of Biphalin provides a clear, data-supported example of the trade-offs involved in β-amino acid substitution. While there was a modest decrease in in vitro potency, the dramatic increase in proteolytic stability is often a more critical parameter for in vivo success. A slightly less potent but long-lasting peptide is frequently more therapeutically valuable than a highly potent peptide that is degraded within minutes.
This principle extends to other therapeutic areas:
-
Antimicrobial Peptides (AMPs): Incorporating β-hPhe could enhance the stability of AMPs in the presence of bacterial or host proteases, potentially improving their efficacy in treating infections.
-
Anticancer Peptides (ACPs): Many ACPs target cell membranes, a mechanism that may be less sensitive to precise backbone geometry than receptor binding. Therefore, the enhanced stability from β-hPhe could significantly boost their therapeutic window without compromising their membrane-disrupting activity.
The decision to incorporate L-β-Homophenylalanine or other β-amino acids is a strategic one that must be guided by the peptide's mechanism of action. For peptides targeting specific receptor interactions, careful structure-activity relationship (SAR) studies are required to balance potency and stability. For those with mechanisms less dependent on a rigid conformation, such as membrane disruption, the benefits of enhanced stability are likely to be paramount.
The workflow for such a strategic design process is outlined below.
Caption: Strategic workflow for evaluating β-hPhe-containing peptide analogues.
References
- 1. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological active analogues of the opioid peptide biphalin: mixed α/β(3)-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Conformational Analysis of Peptides with (3S)-3-amino-4-phenylbutanoic Acid by CD Spectroscopy
Introduction: The Structural Significance of β-Amino Acids in Peptide Design
In the quest for novel therapeutics, the focus has increasingly turned to peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced pharmacological properties. A key strategy in this field is the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of native peptides, such as poor conformational stability and susceptibility to proteolytic degradation.[1][2]
Among these, β-amino acids are particularly compelling building blocks. When integrated into a peptide backbone, they introduce an additional carbon atom, fundamentally altering the chain's conformational preferences. The subject of this guide, (3S)-3-amino-4-phenylbutanoic acid , is a chiral β-amino acid that serves as a powerful conformational constraint. Its incorporation can induce stable, well-defined secondary structures, such as helices and turns, that are not readily formed by standard α-amino acids.[1][3] Understanding the three-dimensional structure of these modified peptides is paramount, as conformation dictates biological activity. This guide provides a comprehensive comparison of Circular Dichroism (CD) spectroscopy as a primary tool for this analysis, contextualized against other key structural biology techniques.
Pillar 1: Circular Dichroism (CD) Spectroscopy for Rapid Conformational Assessment
CD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[4] For peptides and proteins, the primary source of the CD signal in the far-UV region (190–250 nm) is the peptide backbone's amide bonds.[5][6] The spatial arrangement of these bonds in regular secondary structures—such as α-helices, β-sheets, and the unique helices formed by β-peptides—produces distinct and characteristic CD spectra.[6][7]
This makes CD spectroscopy an indispensable first-line tool for:
-
Rapidly determining the predominant secondary structure of a newly synthesized peptide in solution.
-
Screening conformational changes in response to environmental factors like temperature, pH, or solvent polarity.[5]
-
Assessing the structural integrity and folding of peptide candidates during drug development.
Experimental Protocol: A Self-Validating Workflow for CD Analysis
The trustworthiness of CD data hinges on a meticulous experimental approach. The following protocol is designed as a self-validating system, ensuring data quality and reproducibility.
1. Sample Preparation: The Foundation of Quality Data
-
Purity is Paramount: Ensure the peptide is of high purity (>95% by HPLC) to avoid interference from chiral impurities.
-
Concentration Determination: Accurately determine the peptide concentration. A typical range for far-UV CD is 0.1 to 0.5 mg/mL.[7][8] This is critical for converting the raw signal to the standard unit of Mean Residue Ellipticity (MRE), which normalizes for concentration, path length, and the number of residues.
-
Solvent/Buffer Selection: The choice of solvent is a key experimental variable.
-
Aqueous Buffers (e.g., Phosphate Buffer): Use to analyze conformation under physiological conditions. Ensure the buffer has low absorbance below 200 nm.
-
Structure-Inducing Solvents (e.g., Trifluoroethanol, TFE): Often used in initial studies to promote and stabilize secondary structures, revealing the peptide's intrinsic folding propensity.[9]
-
2. Instrumentation and Data Acquisition
-
Instrument Purging: The spectrometer must be thoroughly purged with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.[8]
-
Cuvette Selection: Use a quartz cuvette with a short path length (typically 1 mm) to minimize solvent absorbance.[8]
-
Parameter Optimization:
-
Baseline Collection: Before running the sample, acquire a baseline spectrum of the solvent/buffer in the same cuvette. This is crucial for accurate background subtraction.
3. Data Processing and Interpretation
-
Baseline Subtraction: Subtract the solvent baseline spectrum from the sample spectrum.
-
Conversion to Mean Residue Ellipticity (MRE):
-
MRE (deg·cm²·dmol⁻¹) = (Observed CD [mdeg]) / (10 * n * l * C)
-
Where: n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.
-
-
Spectral Interpretation: Analyze the MRE spectrum for characteristic signatures:
-
α-Helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.[6]
-
β-Sheet: A negative band around 218 nm and a positive band near 195 nm.[6]
-
β-Peptide 14-Helix: Peptides containing β-amino acids can form distinct structures like the 14-helix, which often shows a strong minimum around 215 nm.[10][11][12]
-
Random Coil: A strong negative band near 198 nm.
-
Pillar 2: A Comparative Framework for Conformational Analysis
While CD spectroscopy provides an excellent overview of secondary structure, a comprehensive understanding often requires orthogonal techniques that deliver higher-resolution information. The choice of method depends on the specific questions being asked. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two other pillars of peptide structural analysis.[13][14][15]
Data Summary: CD Spectroscopy vs. Alternative Methods
| Feature | Circular Dichroism (CD) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Principle | Differential absorption of circularly polarized light by chiral structures.[6] | Measures the magnetic properties of atomic nuclei to determine connectivity and spatial proximity.[13] | Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.[16] |
| Information | Global secondary structure content (α-helix, β-sheet, etc.) in solution.[4][7] | High-resolution 3D structure, dynamics, and intermolecular interactions in solution.[17][18][19] | Atomic-resolution static 3D structure in the solid state.[14][20] |
| Sample Req. | Low (~0.1 mg), in solution. | High (~1-5 mg), in solution; may require isotopic labeling. | High (~5-10 mg), must form high-quality single crystals. |
| Advantages | - Rapid and easy to perform- Low sample consumption- Sensitive to conformational changes- Works well in various solvents.[5] | - Provides atomic-level detail in solution- Can characterize molecular dynamics and flexibility- No need for crystallization.[13][15] | - Unambiguous, highest resolution structure- Considered the "gold standard" for 3D structure determination.[14][16] |
| Limitations | - Low resolution; provides a population-weighted average structure- Difficult to determine precise tertiary structure.[4] | - Requires larger amounts of soluble sample- Data acquisition and analysis are complex and time-consuming- Limited by molecular size.[13] | - Crystal growth is a major bottleneck and can be impossible[21]- Structure is static and may not reflect the bioactive conformation in solution. |
Conclusion and Strategic Application
The conformational analysis of peptides incorporating This compound is not a matter of choosing a single "best" technique, but of implementing a logical, multi-faceted strategy.
CD spectroscopy stands as the essential starting point. Its speed, low sample requirement, and sensitivity make it the ideal tool for initial screening and for monitoring structural stability under various conditions. It provides a rapid answer to the crucial first question: "Does my peptide adopt a folded structure in solution?"
The insights gained from CD analysis should then guide the application of higher-resolution techniques. If CD suggests a stable, folded conformation, NMR spectroscopy can be employed to elucidate the precise 3D structure, identify key intramolecular hydrogen bonds, and characterize its dynamics in solution.[19] If obtaining a static, atomic-resolution snapshot is the goal and the peptide can be crystallized, X-ray crystallography offers the ultimate in structural detail.[14]
By leveraging CD spectroscopy as the foundational tool in this analytical workflow, researchers and drug developers can efficiently characterize their β-amino acid-containing peptides, accelerating the journey from rational design to functional therapeutic candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-3-amino-4-phenylbutanoic Acid|High-Purity RUO [benchchem.com]
- 4. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 17. researchgate.net [researchgate.net]
- 18. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 20. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 21. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Confirming β-Amino Acid Integration in Peptides using NMR Spectroscopy
For researchers, medicinal chemists, and drug development professionals venturing into the world of peptidomimetics, the incorporation of β-amino acids offers a powerful strategy to enhance proteolytic stability, introduce novel secondary structures, and fine-tune biological activity. However, the successful synthesis and conformational control of these modified peptides hinge on rigorous analytical confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled tool for verifying the integration of β-amino acids and elucidating their profound impact on peptide structure.
This guide provides an in-depth comparison of NMR techniques tailored for the unique challenges presented by β-amino acids. We will move beyond a simple listing of methods to explain the underlying principles, empowering you to make informed experimental choices and interpret your data with confidence.
The Structural Distinction of β-Amino Acids: An NMR Perspective
Unlike their α-amino acid counterparts, β-amino acids possess an additional methylene group in their backbone. This seemingly minor alteration fundamentally changes the conformational landscape of a peptide. The increased flexibility and altered stereochemistry give rise to unique secondary structures, such as various helices (e.g., 10/12-, 12-, and 14-helices) and well-defined sheets and turns.[1][2] From an NMR standpoint, this translates to distinct chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) patterns that serve as fingerprints for successful β-amino acid incorporation.
The two common isomers of β-amino acids, β² and β³, are distinguished by the position of the side chain on the 3-aminopropanoic acid backbone. This difference in side-chain placement further influences the local conformation and, consequently, the NMR parameters.[3][4]
A Multi-pronged NMR Approach for Unambiguous Confirmation
Workflow for NMR Analysis of β-Peptides
Figure 1. A typical workflow for the NMR-based structural analysis of peptides containing β-amino acids.
Through-Bond Correlation: Identifying the Building Blocks
The first step in analyzing a β-peptide is to identify the individual amino acid spin systems. This is achieved through experiments that map scalar (through-bond) couplings between protons.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy)
-
Why we use them: COSY identifies protons that are directly coupled (typically over two or three bonds), while TOCSY extends this correlation to all protons within a coupled spin system.[5] This is crucial for differentiating the extended spin systems of β-amino acids from the more compact systems of α-amino acids.
-
Experimental Causality: The additional methylene group in a β-amino acid creates a longer spin system (NH-CHα-CHβ-Side Chain) compared to an α-amino acid (NH-CHα-Side Chain). TOCSY is particularly powerful here, as a single cross-peak from the amide proton can reveal the entire proton network of the residue, allowing for straightforward identification of the β-amino acid.
HSQC (Heteronuclear Single Quantum Coherence)
-
Why we use it: HSQC correlates protons directly to their attached heteronuclei, typically ¹³C or ¹⁵N.[6] This is invaluable for resolving spectral overlap, which is common in peptides, and for obtaining chemical shift information for the backbone carbons.
-
Experimental Causality: The chemical shifts of the Cα and Cβ carbons are highly sensitive to the local conformation and can be a key indicator of β-amino acid incorporation. Comparing the observed ¹³C chemical shifts to known values for α- and β-amino acids provides strong evidence for successful integration.
Step-by-Step Protocol for Resonance Assignment using COSY, TOCSY, and HSQC
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O for observing amide protons, or D₂O to exchange amide protons and simplify the spectrum). The concentration should typically be in the 1-5 mM range.
-
Acquire 2D Spectra:
-
TOCSY: Use a mixing time of ~60-80 ms to allow for magnetization transfer throughout the entire spin system.
-
COSY: A standard DQF-COSY is usually sufficient.
-
¹H-¹³C HSQC: Acquire a sensitivity-enhanced HSQC experiment.
-
-
Data Processing: Process the data with appropriate window functions (e.g., squared sine bell) and perform baseline correction.
-
Spin System Identification:
-
In the TOCSY spectrum, identify the "fingerprint" region where amide protons correlate with side-chain protons.
-
Trace the vertical correlations from each amide proton to identify all the protons within that residue's spin system.
-
Use the characteristic patterns of cross-peaks and chemical shifts in the COSY and TOCSY spectra to identify the amino acid type.[5] For β-amino acids, you will observe an extended pattern of correlations compared to α-amino acids.
-
Confirm assignments using the ¹H-¹³C HSQC spectrum, which will show the one-bond correlations between protons and their attached carbons.
-
Through-Space Correlation: Defining the 3D Structure
Once the individual residues have been identified, the next step is to determine their spatial arrangement. This is accomplished through NOE (Nuclear Overhauser Effect) experiments, which detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Why we use them: NOESY and ROESY are the cornerstones of 3D structure determination by NMR.[7] The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing the distance restraints needed for structure calculation.
-
Experimental Causality: The unique secondary structures adopted by β-peptides give rise to characteristic NOE patterns. For example, a 14-helix will exhibit strong NOEs between the amide proton of residue i and the Cα and Cβ protons of residue i-3. In contrast, β-sheets will show strong inter-strand NOEs between protons on adjacent strands.[7][8]
-
NOESY vs. ROESY: The choice between NOESY and ROESY depends on the molecular weight of the peptide. For small to medium-sized peptides where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive.
Key NOE Patterns for Confirming β-Amino Acid-Induced Structures
| Secondary Structure | Key NOE Connectivities |
| β-Sheet | Strong inter-strand CαH(i) - CαH(j) and NH(i) - NH(j) NOEs. |
| 14-Helix | Medium to strong NH(i) - CαH(i-3) and NH(i) - CβH(i-3) NOEs. |
| 12-Helix | Medium to strong NH(i) - CαH(i-2) and NH(i) - CβH(i-2) NOEs. |
| Turn | Strong NH(i+1) - CαH(i) and often NH(i+2) - CαH(i) NOEs. |
Quantitative Data for Unambiguous Confirmation
Visual inspection of spectra provides qualitative evidence, but quantitative analysis of NMR parameters is essential for robust confirmation.
Chemical Shifts (δ)
The chemical shifts of backbone protons and carbons are highly sensitive to the local electronic environment and, therefore, to the secondary structure.
| Nucleus | α-Amino Acid (Random Coil) | β-Amino Acid (Typical) |
| ¹Hα | ~4.0 - 4.5 ppm | ~4.2 - 4.8 ppm |
| ¹Hβ | ~1.5 - 3.0 ppm | ~2.0 - 3.5 ppm (β²) / ~2.5 - 4.0 ppm (β³) |
| ¹³Cα | ~50 - 65 ppm | ~40 - 55 ppm |
| ¹³Cβ | ~25 - 45 ppm | ~30 - 50 ppm |
Note: These are general ranges and can vary depending on the specific amino acid, neighboring residues, and solvent conditions.
Scalar Coupling Constants (J)
Three-bond J-coupling constants (³J) are related to the dihedral angle between the coupled nuclei through the Karplus equation. Measuring these couplings provides valuable information about the backbone conformation.
| Coupling | Dihedral Angle | Typical Value (α-helix) | Typical Value (β-sheet) |
| ³J(HN,Hα) | φ (phi) | ~4-6 Hz | ~8-10 Hz |
| ³J(Hα,Hβ) | χ1 (chi1) | Varies with side chain rotamer | Varies with side chain rotamer |
For β-amino acids, the interpretation of coupling constants is more complex due to the additional rotatable bonds. However, the magnitude of ³J(HN,Hα) can still provide insights into the local backbone conformation.
Putting It All Together: A Self-Validating System
The power of NMR lies in the ability to combine data from multiple, independent experiments to build a cohesive and self-validating structural model.
Logical Flow of Data Interpretation
Figure 2. The logical flow of data interpretation in the NMR analysis of β-peptides.
By following this workflow, researchers can confidently confirm the integration of β-amino acids, define the resulting peptide conformation, and ultimately, accelerate the development of novel and effective peptide-based therapeutics.
References
- 1. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein NMR. Secondary Structure. Beta-Sheet [imserc.northwestern.edu]
Safety Operating Guide
A Guide to the Proper Disposal of (3S)-3-amino-4-phenylbutanoic acid
As laboratory professionals, our responsibility extends beyond the discovery and synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (3S)-3-amino-4-phenylbutanoic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory frameworks, empowering you to manage your chemical waste with confidence and integrity.
Hazard Assessment and Characterization
Before any disposal plan can be formulated, a thorough understanding of the compound's hazards is essential. While comprehensive toxicological data for this compound is not widely available, Safety Data Sheets (SDS) for structurally similar compounds, such as its hydrochloride salt, provide critical insights.
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust may cause drowsiness or dizziness.[1]
Based on this profile, this compound must be handled as a hazardous substance. The primary guiding principle for its disposal is to prevent its release into the environment and to ensure it is managed by a licensed chemical waste facility.[2]
Regulatory Framework: The Role of RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] RCRA provides a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from creation to final disposal.[4][5]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics":
-
Ignitability: Flash point < 140°F.
-
Corrosivity: pH ≤ 2 or ≥ 12.5.
-
Reactivity: Unstable, explosive, or generates toxic gases when mixed with water.
-
Toxicity: Harmful when ingested or absorbed.
This compound is not a listed hazardous waste.[6] Based on its properties as a solid organic acid, it is unlikely to be ignitable, corrosive, or reactive under normal conditions.[7] However, given the hazard statements regarding irritation, it is prudent practice to manage it as a hazardous waste. Your institution's Environmental Health & Safety (EHS) office is the final authority on this determination.[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal route of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled safely and in compliance with regulations.
Step 1: Waste Segregation
-
Do not mix incompatible waste streams. [9] this compound, as an organic acid, should be segregated from bases, oxidizers, and reactive metals.[10]
-
Solid Waste: Collect pure this compound and contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated solid waste container.[3][11]
-
Liquid Waste: If the compound is in a solvent, it should be collected in a container designated for non-halogenated organic solvent waste, provided the solvent is non-halogenated.[11]
Step 2: Container Selection and Management
-
Use only appropriate, chemically compatible containers. The original product container is often a good choice.[8] Ensure containers are in good condition, free of leaks, and have a secure, tight-fitting lid.[8]
-
Keep containers closed at all times , except when adding waste.[7][8] This prevents the release of vapors and potential spills.
-
Do not fill containers to more than 90% capacity to allow for expansion.[3]
-
Store liquid waste containers in secondary containment to prevent spills.[3][8]
Step 3: Labeling
-
Label the waste container immediately. As soon as the first drop of waste enters the container, it must be labeled.[8]
-
Use your institution's official hazardous waste tag. The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including their approximate percentages.[7]
Step 4: Accumulation
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][7]
-
Be mindful of accumulation limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[7]
Step 5: Arranging for Disposal
-
Once the container is full or you are finished generating that waste stream, contact your institution's EHS department to schedule a waste pickup.[7][8]
-
Do not transport hazardous waste yourself. Disposal must be handled by trained EHS personnel or a licensed contractor.[8]
Decontamination and Empty Containers
-
Contaminated Labware: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected and disposed of as hazardous liquid waste.
-
Empty Containers: A container that held this compound is not considered "RCRA empty" until it has been triple-rinsed with a solvent capable of removing the material.[8][9] The rinsate from this process must be collected and managed as hazardous waste.[9] Once triple-rinsed, deface the original label and dispose of the container according to your facility's procedures for non-hazardous solid waste.[8]
Summary of Regulatory Thresholds
Understanding your laboratory's hazardous waste generator status is a key component of RCRA compliance. This status is determined by the amount of hazardous waste generated per calendar month.
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | ≤ 1 kg |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Data sourced from the U.S. Environmental Protection Agency.[12] |
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of (3S)-3-amino-4-phenylbutanoic acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive framework for the safe handling of (3S)-3-amino-4-phenylbutanoic acid, a compound also known by its common name, Phenibut. As a gamma-aminobutyric acid (GABA) analog, its unique properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety science.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a white to off-white solid.[3] While primarily utilized in research for its neurological effects, it is crucial to recognize its classification and potential hazards in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
Skin Irritation (H315): May cause irritation upon direct contact with the skin.[4][5]
-
Serious Eye Irritation (H319): Can cause significant irritation if it comes into contact with the eyes.[4][5]
-
Respiratory Irritation (H335): Inhalation of dust particles may lead to irritation of the respiratory tract.[4][5]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of the compound. This involves evaluating the quantity of the substance being used, the frequency of handling, and the specific procedures being performed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, with explanations for the necessity of each item.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6] | Protects against accidental splashes of solutions or airborne particles that could cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[6] | Prevents direct skin contact, which can lead to irritation.[5] Proper glove removal technique is essential to avoid contaminating the skin.[6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, particularly when handling the powdered form or when there is a potential for aerosol generation.[3][6] | Minimizes the inhalation of fine particles that can cause respiratory tract irritation.[4][5] Work should ideally be conducted in a well-ventilated area or a fume hood.[5][6] |
| Skin and Body Protection | A laboratory coat, long-sleeved shirt, and long pants should be worn.[7] | Provides a barrier against accidental skin contact and contamination of personal clothing.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.
3.1. Preparation:
-
Ventilation: Ensure the work area is well-ventilated. For procedures involving the handling of the solid form or the potential for aerosol generation, a chemical fume hood is strongly recommended.[6][8]
-
Gather Materials: Assemble all necessary equipment, including the compound, solvents, glassware, and waste containers, before beginning the procedure.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
3.2. Handling the Compound:
-
Weighing: When weighing the solid material, do so carefully to minimize the creation of dust. Use of an analytical balance with a draft shield is advised.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[9][10] Avoid breathing dust or vapors.[5][6]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, a swift and informed response is critical.
4.1. Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
4.2. First Aid Measures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[5][11] Remove contact lenses if present and easy to do. Continue rinsing.[5][11] Seek medical attention.[11][12]
-
In case of skin contact: Take off contaminated clothing immediately.[5][11] Wash the affected area with plenty of water.[5][11] If skin irritation occurs, get medical help.[5][11]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][11] If you feel unwell, seek medical attention.[5][11]
-
If ingested: Rinse mouth with water.[11][12] Do not induce vomiting.[11][12] Call a poison control center or doctor immediately.[11][12]
Storage and Disposal Plan
5.1. Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
It is recommended to store under an inert atmosphere, such as argon.[13][14]
5.2. Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5][11]
-
Do not allow the product to enter drains.[6]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[6]
By adhering to these detailed safety and logistical protocols, researchers, scientists, and drug development professionals can handle this compound with confidence, ensuring a safe laboratory environment for all.
References
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469 [biosynth.com]
- 3. 3-Amino-4-phenylbutanoic acid | CAS#:15099-85-1 | Chemsrc [chemsrc.com]
- 4. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
- 8. biovera.com.au [biovera.com.au]
- 9. amino.bio [amino.bio]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. calpaclab.com [calpaclab.com]
- 14. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
